Thalidomide
説明
Thalidomide appears as needles or white powder. (NTP, 1992)
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, thalidomide was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.
The physiologic effect of thalidomide is by means of Decreased Immunologically Active Molecule Activity.
Thalidomide and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
Thalidomide is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. Thalidomide acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, thalidomide inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.
THALIDOMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for immune system disease and multiple myeloma and has 85 investigational indications. This drug has a black box warning from the FDA.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.
See also: Lenalidomide (related).
Structure
3D Structure
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJHQNACJXSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022524 | |
| Record name | Thalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thalidomide appears as needles or white powder. (NTP, 1992), Solid | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C, Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene., Very soluble in dioxane, pyridine, 2.55e+00 g/L | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THALIDOMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles | |
CAS No. |
50-35-1, 841-67-8, 2614-06-4 | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thalidomide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | l-Thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thalidomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8R6ORS6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THALIDOMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
516 to 520 °F (NTP, 1992), 270 °C | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THALIDOMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Thalidomide on the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a notorious past due to its severe teratogenic effects, has been repurposed and has re-emerged as a cornerstone therapy for various hematological malignancies, most notably multiple myeloma.[1][2][3] This revival was driven by the discovery of its potent immunomodulatory and anti-cancer properties.[4] The central enigma of its dual effects—therapeutic versus teratogenic—was unlocked with the identification of Cereblon (CRBN) as its primary direct cellular target.[1][2]
This technical guide provides a detailed examination of the molecular mechanism by which thalidomide and its analogs, known as Immunomodulatory imide Drugs (IMiDs), modulate the function of the Cereblon E3 ubiquitin ligase complex. It serves as a comprehensive resource, detailing the core mechanism, quantitative biophysical interactions, key signaling pathways, and the experimental protocols used to elucidate this groundbreaking mode of action.
The Core Mechanism: A Molecular Glue Hijacking the Ubiquitin-Proteasome System
The primary machinery for controlled protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPS). Specificity within this system is conferred by over 600 distinct E3 ubiquitin ligases, which recognize and target specific substrate proteins for degradation.[5]
Thalidomide's mechanism of action hinges on its ability to hijack one such E3 ligase: the Cullin 4-RING Ligase complex containing Cereblon (CRL4^CRBN^) .[2][5] This complex is composed of several key proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[6][7]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to the Cullin 4 scaffold.[6][7]
-
Regulator of Cullins 1 (ROC1) or Ring-Box Protein 1 (RBX1): A RING-domain protein that recruits the ubiquitin-conjugating E2 enzyme.[8]
-
Cereblon (CRBN): The substrate receptor, which directly determines the specificity of the ligase.[1][2]
Thalidomide acts as a "molecular glue" that fundamentally alters the substrate specificity of CRBN.[5][9] The drug binds to a hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN.[5] This binding event does not inhibit the ligase; instead, it creates a novel composite surface on CRBN. This new interface has a high affinity for proteins that are not normally recognized by the ligase. These newly recruited proteins are termed "neo-substrates." [1][5][9]
Once a neo-substrate is recruited to the CRL4^CRBN^ complex via the thalidomide glue, it is polyubiquitinated. This chain of ubiquitin molecules serves as a degradation signal (a "degron"), targeting the neo-substrate for destruction by the 26S proteasome.[10]
Figure 1: Mechanism of thalidomide-induced neo-substrate degradation.
Neo-Substrates: The Basis of Thalidomide's Pleiotropic Effects
The specific neo-substrates targeted for degradation dictate the ultimate biological and clinical outcomes of thalidomide treatment.
-
Anti-Myeloma Effects (Therapeutic): The primary anti-cancer effects in multiple myeloma are mediated by the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) .[4][11][12] Degradation of these factors leads to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[4][13] The loss of these proteins halts myeloma cell proliferation and induces apoptosis.[4]
-
Teratogenic Effects (Toxicity): The devastating birth defects, particularly phocomelia (limb malformations), are strongly linked to the degradation of the transcription factor SALL4 (Sal-like protein 4) .[2][9] SALL4 is a crucial regulator of embryonic development, and its thalidomide-induced degradation disrupts normal limb formation and other developmental processes.[2] Other proteins, such as p63, have also been implicated as potential mediators of thalidomide's teratogenicity.[2]
Quantitative Data: Binding Affinity and Degradation Potency
The efficacy of an IMiD is determined by its binding affinity to CRBN and its efficiency in inducing the degradation of specific neo-substrates. These parameters are quantified as the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50) for protein knockdown.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Assay Method | Binding Value (Kd or IC50) | Reference |
|---|---|---|---|
| Thalidomide | Fluorescence Polarization | Kd: ~250 nM | [14] |
| TR-FRET | IC50: 0.286 µM | [5] | |
| Lenalidomide | Fluorescence Polarization | Kd: ~178 nM | [14] |
| TR-FRET | IC50: 2.694 µM | [15] | |
| Pomalidomide | Fluorescence Polarization | Kd: ~157 nM | [5][14] |
| Bead Pull-down | IC50: ~2 µM | [5] | |
| CC-885 | TR-FRET | IC50: 18 nM | [5] |
| Iberdomide | - | Higher affinity than Lenalidomide |[12] |
Table 2: Degradation Potency (DC50) of IMiDs for Key Neo-Substrates
| Compound | Neo-Substrate | Cell Line | DC50 Value | Reference |
|---|---|---|---|---|
| Lenalidomide | IKZF1 | MM.1S | ~10-100 nM | [16] |
| IKZF3 | MM.1S | ~10-100 nM | [16] | |
| Pomalidomide | IKZF1 | MM.1S | ~1-10 nM | [16] |
| IKZF3 | MM.1S | ~1-10 nM | [16] |
| CC-885 | GSPT1 | MOLM-13 | <10 nM |[16] |
Downstream Signaling in Multiple Myeloma
The degradation of Ikaros and Aiolos in multiple myeloma cells triggers a specific downstream signaling cascade that culminates in cell death. This pathway highlights the molecular basis for the therapeutic efficacy of IMiDs in this malignancy.
Figure 2: Downstream signaling cascade following IMiD treatment in multiple myeloma.
Key Experimental Protocols
The elucidation of this complex mechanism has relied on a variety of sophisticated biochemical and cell-based assays. Detailed methodologies for the most critical experiments are provided below.
CRBN Binding Assay (Homogeneous Time-Resolved FRET - HTRF)
This competitive assay quantitatively measures the ability of a test compound to bind to CRBN by displacing a known fluorescent tracer.
-
Principle: A recombinant GST-tagged CRBN protein is incubated with an anti-GST antibody labeled with a Europium cryptate donor fluorophore and a thalidomide-based tracer labeled with an acceptor fluorophore. When the tracer binds CRBN, the donor and acceptor are brought into close proximity, generating a FRET signal. Unlabeled compounds that bind to CRBN compete with the tracer, leading to a dose-dependent decrease in the FRET signal.[5]
-
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and a positive control (e.g., unlabeled thalidomide).
-
Assay Plate Dispensing: Dispense 5 µL of the compound dilutions or vehicle control into a low-volume 384-well white plate.
-
Reagent Addition: Add 5 µL of human GST-tagged CRBN protein to each well, followed by 5 µL of the anti-GST Europium antibody.
-
Tracer Addition: Add 5 µL of the fluorescently labeled thalidomide tracer.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.
-
Figure 3: Workflow for an HTRF-based CRBN binding assay.
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates that a neo-substrate is ubiquitinated by the CRL4^CRBN^ complex in a drug-dependent manner.
-
Principle: Recombinant components of the ubiquitination cascade (E1 activating enzyme, E2 conjugating enzyme, ubiquitin) are combined with the purified CRL4^CRBN^ E3 ligase complex and the recombinant neo-substrate protein. The reaction is initiated by adding ATP in the presence or absence of the IMiD. The ubiquitination of the neo-substrate is then visualized by Western blot as a ladder of higher molecular weight bands.[17]
-
Detailed Protocol:
-
Reagent Preparation: Thaw all recombinant proteins (E1, E2, Ubiquitin, CRL4^CRBN^, Neo-substrate) and reagents (ATP, reaction buffer) on ice.
-
Reaction Setup: On ice, assemble the reaction mixture in a microcentrifuge tube. A typical 25 µL reaction includes: 100 nM E1, 500 nM E2 (e.g., UBE2D3/UBE2G1), 5 µM Ubiquitin, 200 nM CRL4^CRBN^, 200 nM neo-substrate, 2 mM ATP, and the test IMiD (e.g., 10 µM) or DMSO vehicle.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Transfer the tube to a 37°C water bath and incubate for 60-90 minutes.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the neo-substrate.
-
Visualization: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A positive result is the appearance of a high-molecular-weight ladder (polyubiquitination) in the IMiD-treated lane, which is absent or significantly reduced in the DMSO control lane.
-
Figure 4: Experimental workflow for the in vitro ubiquitination assay.
Western Blotting for Cellular Protein Degradation
This is the standard cell-based assay to confirm and quantify the degradation of a target neo-substrate in response to IMiD treatment.
-
Principle: Cells are treated with a dose range of an IMiD or a vehicle control for a specific duration. The cells are then lysed, and the total protein is quantified. Equal amounts of protein from each sample are separated by SDS-PAGE and analyzed by Western blot using an antibody specific to the neo-substrate. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading. A decrease in the band intensity of the neo-substrate relative to the loading control indicates protein degradation.[5]
-
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MM.1S multiple myeloma cells) in 6-well plates. The following day, treat the cells with a dose range of the IMiD or DMSO vehicle control for the desired time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the neo-substrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the neo-substrate signal to the loading control signal and plot the percentage of remaining protein against the drug concentration to determine the DC50.
-
Figure 5: Workflow for a Western Blot-based degradation assay.
Conclusion and Future Directions
The discovery that thalidomide functions as a molecular glue to reprogram the CRL4^CRBN^ E3 ligase has been a landmark achievement in chemical biology and medicine. It has not only provided a definitive explanation for the drug's dual therapeutic and teratogenic activities but has also ushered in a new era of drug discovery centered on targeted protein degradation. This mechanism is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs), which use thalidomide-like molecules to recruit CRBN to degrade a vast array of previously "undruggable" proteins.[1][9] Ongoing research continues to identify new CRBN neo-substrates, further expanding our understanding of IMiD biology and paving the way for the rational design of next-generation degraders with improved efficacy and safety profiles.[9][18]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon - Wikipedia [en.wikipedia.org]
- 7. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Molecular Basis of Thalidomide-Induced Teratogenicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the teratogenic effects of thalidomide. It delves into the core scientific principles, presents quantitative data, details key experimental protocols, and visualizes the critical pathways and workflows involved in understanding this infamous drug's devastating impact on embryonic development.
Introduction: The Thalidomide Tragedy and a Half-Century of Scientific Inquiry
First marketed in the late 1950s as a sedative and treatment for morning sickness, thalidomide was responsible for a global epidemic of severe birth defects, most notably phocomelia (limb malformations).[1][2] This tragedy spurred a revolution in drug safety regulations and ignited a long-standing scientific quest to unravel the molecular basis of its teratogenicity.[3][4] For decades, the precise mechanism remained elusive, with theories ranging from anti-angiogenesis to oxidative stress.[1][5][6] It was not until the 21st century that the primary molecular target was identified, leading to a paradigm shift in our understanding.[7][8]
The Central Role of Cereblon (CRBN)
The pivotal breakthrough in understanding thalidomide's mechanism of action was the identification of Cereblon (CRBN) as its direct binding target.[1][8] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is involved in the ubiquitination and subsequent proteasomal degradation of specific cellular proteins.[8][9]
Thalidomide and its immunomodulatory derivatives (IMiDs), such as lenalidomide and pomalidomide, act as "molecular glues."[7] They bind to a hydrophobic pocket in CRBN, allosterically modifying its substrate-binding surface.[10][11] This drug-induced alteration of the CRL4^CRBN^ complex leads to the recruitment and degradation of proteins that are not its natural substrates, termed "neosubstrates." [8][9][12]
Quantitative Analysis of Thalidomide-CRBN Interaction
The binding affinity of thalidomide and its analogs to CRBN has been quantified using various biophysical assays. These measurements are crucial for understanding the structure-activity relationship and for the development of safer thalidomomide derivatives.
| Compound | Assay Method | Binding Affinity (Kd / Ki / IC50) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~0.64 µM (Kd) | [6] |
| Thalidomide | Competitive Fluorescence Polarization | ~249.20 nM (Ki) | [5] |
| (S)-Thalidomide | Time-Resolved FRET (TR-FRET) | 11.0 nM (IC50) | [7] |
| (R)-Thalidomide | Time-Resolved FRET (TR-FRET) | 200.4 nM (IC50) | [7] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~6.7 µM (Kd with CRBN TBD) | [6] |
| Lenalidomide | Competitive Fluorescence Polarization | ~177.80 nM (Ki) | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~14.7 µM (Kd with CRBN TBD) | [6] |
| Pomalidomide | Competitive Fluorescence Polarization | ~156.60 nM (Ki) | [5] |
Key Neosubstrates and Downstream Pathways
The teratogenic effects of thalidomide are primarily attributed to the degradation of specific neosubstrates that are essential for normal embryonic development.
SALL4: A Master Regulator of Development
A critical breakthrough was the identification of Spalt-like transcription factor 4 (SALL4) as a key neosubstrate of the thalidomide-bound CRL4^CRBN^ complex.[13] SALL4 is a C2H2 zinc finger transcription factor that plays a crucial role in limb development, as well as the formation of the heart, eyes, and ears.[14][15]
The degradation of SALL4 provides a direct molecular link to the observed birth defects.[14][15] Strikingly, heterozygous loss-of-function mutations in the SALL4 gene cause Duane-radial ray syndrome and Holt-Oram syndrome, which exhibit phenotypes that significantly overlap with thalidomide embryopathy, including phocomelia and other limb abnormalities.[14][15]
The species-specific teratogenicity of thalidomide is also explained by differences in the SALL4 protein sequence. Rodents, which are resistant to thalidomide-induced limb defects, have a SALL4 protein that is not efficiently degraded by the thalidomide-CRBN complex. In contrast, the SALL4 protein in susceptible species, such as humans and rabbits, is readily degraded.[16]
Other Implicated Neosubstrates
While SALL4 is a primary mediator of limb defects, other neosubstrates have been identified that may contribute to the broader spectrum of thalidomide-induced birth defects. These include:
-
p63: A transcription factor involved in ectodermal development.[8]
-
ZFP91: A zinc finger protein whose degradation is also species-specific.[11][13][17]
The degradation of these and potentially other yet-to-be-identified neosubstrates disrupts critical developmental signaling pathways, leading to the catastrophic consequences of thalidomide exposure during pregnancy.
The Anti-Angiogenesis Hypothesis
Prior to the discovery of CRBN, the anti-angiogenic properties of thalidomide were a leading hypothesis for its teratogenicity.[1][18] Angiogenesis, the formation of new blood vessels, is critical for limb bud development.[5][19] Thalidomide and its metabolites have been shown to inhibit angiogenesis in various experimental models.[3][13][20] While the degradation of SALL4 is now considered the primary mechanism for limb defects, it is plausible that the anti-angiogenic effects of thalidomide contribute to the overall teratogenic phenotype.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the molecular basis of thalidomide-induced teratogenicity.
Co-Immunoprecipitation (Co-IP) to Demonstrate Thalidomide-Dependent Protein Interactions
Objective: To demonstrate the thalidomide-dependent interaction between CRBN and its neosubstrates (e.g., SALL4).
Principle: Co-IP is used to pull down a protein of interest (the "bait," e.g., CRBN) from a cell lysate using a specific antibody. If another protein (the "prey," e.g., SALL4) interacts with the bait, it will be pulled down as well and can be detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line known to express both CRBN and SALL4 (e.g., HEK293T cells, human embryonic stem cells).
-
Treat the cells with a specific concentration of thalidomide (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-CRBN antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the bait (CRBN) and prey (SALL4) proteins.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: A band corresponding to SALL4 will be detected in the sample immunoprecipitated with the anti-CRBN antibody from thalidomide-treated cells, but not in the vehicle-treated control.
Proteomic Identification of Thalidomide Neosubstrates
Objective: To identify proteins that are degraded in a thalidomide-dependent manner.
Principle: Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry, can be used to compare the abundance of thousands of proteins between thalidomide-treated and control cells.
Protocol (General Workflow):
-
Cell Culture and Labeling (for SILAC):
-
Culture cells in media containing "heavy" or "light" isotopes of essential amino acids (e.g., arginine and lysine).
-
-
Cell Treatment:
-
Treat one population of cells with thalidomide and the other with a vehicle control.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Combine equal amounts of protein from the "heavy" and "light" labeled samples.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance (based on the heavy/light isotope ratio).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins.
-
Identify proteins that show a significant decrease in abundance in the thalidomide-treated sample compared to the control. These are potential neosubstrates.
-
In Vivo Teratogenicity Study in Rabbits
Objective: To assess the teratogenic potential of thalidomide or its analogs in a susceptible animal model.
Principle: The rabbit is a well-established animal model for thalidomide-induced teratogenicity, as it exhibits similar limb defects to humans.
Protocol:
-
Animal Model:
-
Use time-mated pregnant New Zealand White rabbits.
-
-
Drug Administration:
-
Administer thalidomide or the test compound orally at various doses during the critical period of organogenesis (e.g., gestation days 7-12).
-
Include a vehicle control group.
-
-
Fetal Examination:
-
On a specific gestation day (e.g., day 29), euthanize the does and collect the fetuses.
-
Examine the fetuses for external malformations, particularly of the limbs.
-
Perform visceral and skeletal examinations to assess internal abnormalities.
-
-
Data Analysis:
-
Calculate the incidence and severity of malformations in each dose group and compare to the control group.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Signaling Pathway of Thalidomide-Induced Teratogenicity
Caption: Thalidomide binds to CRBN, recruiting SALL4 for ubiquitination and proteasomal degradation, leading to limb defects.
Experimental Workflow for Neosubstrate Identification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of angiogenesis by thalidomide requires metabolic activation, which is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 16. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thalidomide Tragedy: A Historical and Scientific Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The history of thalidomide is a somber narrative of catastrophic failure in drug development and regulation, but also a story of scientific discovery and the ongoing quest for therapeutic innovation. Initially marketed as a seemingly safe sedative in the late 1950s, its widespread use by pregnant women for morning sickness led to an unprecedented epidemic of severe birth defects. This whitepaper provides an in-depth technical guide to the discovery, clinical evaluation, subsequent withdrawal, and the scientific investigations that unraveled the devastating teratogenic mechanisms of thalidomide. It serves as a critical historical perspective for professionals in drug development, underscoring the profound importance of rigorous preclinical and clinical evaluation.
Discovery and Initial Development
Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal.[1][2] The company's primary objective at the time was the development of new antibiotics.[2] However, during their research, thalidomide was identified as a potential sedative.
Preclinical Evaluation
Preclinical studies conducted by Chemie Grünenthal in the mid-1950s suggested that thalidomide was remarkably non-toxic.[3][4][5] Acute toxicity tests, such as the LD50 (lethal dose, 50%) test in rodents, indicated that it was virtually impossible to administer a lethal dose of the drug.[6][7] These findings led the company to market thalidomide as a safe alternative to barbiturates, which were associated with a significant risk of overdose.[4] However, these initial preclinical tests were superficial and critically, did not include studies on pregnant animals to assess for teratogenic effects.[5][8][9]
Market Launch and Initial Clinical Use
Thalidomide was first launched in West Germany in 1957 under the brand name Contergan and was available over-the-counter.[2][7] It was marketed as a sedative for anxiety, insomnia, and tension.[2] Due to its perceived safety, its use was soon expanded to treat morning sickness in pregnant women.[7][10] The drug was subsequently marketed in 46 countries under various brand names.[2]
Early Clinical Observations
Initial clinical use of thalidomide as a sedative was met with positive reception due to its effectiveness and lack of a "hangover" effect associated with other sedatives. However, reports of peripheral neuritis (nerve damage in the hands and feet) in patients on long-term therapy began to emerge.[7][10] In response to these reports, Chemie Grünenthal applied for prescription-only status for thalidomide in May 1961.[10]
The Thalidomide Tragedy: Unmasking Teratogenicity
In the late 1950s and early 1960s, an alarming increase in the incidence of rare and severe congenital malformations, most notably phocomelia (seal-like limbs), was observed in newborns.
Key Figures in the Discovery of Thalidomide's Teratogenic Effects
-
Dr. Widukind Lenz (Germany): A pediatrician who, in 1961, was one of the first to establish a causal link between the maternal use of thalidomide and the observed birth defects.[2][11] He meticulously documented cases and presented his findings, which were crucial in the drug's withdrawal in Germany.[10]
-
Dr. William McBride (Australia): An obstetrician who, in 1961, independently raised concerns about the association between thalidomide and severe abnormalities in newborns at his hospital.[12] His letter to The Lancet was a pivotal moment in bringing the issue to international attention.[12][13]
-
Dr. Frances Oldham Kelsey (USA): A medical officer at the U.S. Food and Drug Administration (FDA) who, in 1960, refused to authorize thalidomide for marketing in the United States due to concerns about the lack of sufficient safety data, particularly regarding its effects during pregnancy.[11][14] Her steadfastness prevented a similar tragedy in the U.S. and led to significant reforms in drug regulation.[14]
Epidemiological and Clinical Findings
The epidemiological evidence linking thalidomide to birth defects was overwhelming. It was estimated that over 10,000 children worldwide were born with thalidomide-induced malformations, with a significant number of miscarriages also attributed to the drug.[2][15] The specific types of defects were correlated with the timing of thalidomide exposure during a critical window of embryonic development, typically between 20 and 36 days post-fertilization.[2]
Withdrawal from the Market
Following the compelling evidence presented by Dr. Lenz and the international outcry sparked by Dr. McBride's publication, Chemie Grünenthal withdrew thalidomide from the German market on November 27, 1961.[10] Other countries soon followed suit.[7] The thalidomide disaster prompted a global overhaul of drug testing and approval regulations, with a new emphasis on rigorous preclinical testing for teratogenicity and more stringent requirements for clinical trials.[5]
Scientific Investigation into the Mechanism of Teratogenicity
The thalidomide tragedy spurred intensive scientific research to understand its teratogenic mechanisms. Early animal studies were met with challenges, as rodents were found to be largely resistant to the limb-deforming effects of thalidomide, highlighting the critical issue of species-specific drug responses.[16]
Key Experimental Findings in Animal Models
Subsequent studies in rabbits, particularly the work of Dr. George Somers in the UK, demonstrated that thalidomide did indeed cause limb malformations similar to those seen in humans.[2]
Table 1: Summary of Key Animal Teratogenicity Studies
| Species | Researcher(s) | Year | Dosage | Gestational Day(s) of Administration | Key Findings |
| Rabbit | Somers | 1962 | 150 mg/kg | Not specified in detail in initial reports | Foreshortened front legs (reduction in radius and ulna), varus deformity in rear legs. |
| Rabbit | Sterz et al. | 1987 | 200-300 mg/kg (single dose) | Between hours 192 and 264 | Renal dysplasia and dysmelia (limb malformations). |
| Rabbit | Parman et al. | 1999 | 400 mg/kg/day | Gestational days 8-12 | Phocomelia. |
Experimental Protocol: Teratogenicity Study in Himalayan Rabbits (Sterz et al., 1987)
Objective: To determine the period of maximum sensitivity for the induction of thalidomide-induced malformations in Himalayan rabbits.
Methodology:
-
Animal Model: Himalayan rabbits were used.
-
Drug Administration: Thalidomide was administered orally.
-
Dosage Regimen:
-
Multiple Doses: 50, 100, 150, and 200 mg/kg administered four times at 24-hour intervals starting at 192 hours of gestation.
-
Single Doses: 200 and 300 mg/kg administered at various time points between 192 and 264 hours of gestation.
-
-
Endpoint Analysis: Fetuses were examined for external and internal malformations.
Results:
-
Dose-dependent induction of renal dysplasia and dysmelia was observed.
-
The critical period for renal dysplasia was prior to the 220th hour of gestation.
-
The critical period for dysmelia was between the 230th and 240th hour of gestation.
-
Three doses of 300 mg/kg between hours 222 and 228 of gestation resulted in limb malformations in 9 out of 11 litters.[17]
The Molecular Mechanism: Cereblon and SALL4 Degradation
In recent years, the molecular mechanism underlying thalidomide's teratogenicity has been elucidated. Thalidomide binds to a protein called cereblon (CRBN) , which is part of a Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins.
One of the key neosubstrates targeted for degradation by the thalidomide-CRBN complex is the transcription factor SALL4 . SALL4 is crucial for limb development and the proper formation of various organs. The degradation of SALL4 disrupts these developmental processes, leading to the characteristic birth defects associated with thalidomide.
Caption: Thalidomide's teratogenic mechanism of action.
A Historical Timeline of Thalidomide
Caption: A timeline of key events in the history of thalidomide.
Conclusion and Lessons for Modern Drug Development
The thalidomide disaster serves as a stark and enduring reminder of the potential for unforeseen and devastating consequences in drug development. It fundamentally reshaped the landscape of pharmaceutical regulation, leading to the stringent preclinical and clinical testing protocols that are standard today. The key lessons for contemporary researchers, scientists, and drug development professionals include:
-
The Criticality of Comprehensive Preclinical Toxicology: The superficial nature of the initial preclinical testing of thalidomide, particularly the omission of developmental and reproductive toxicology studies, was a primary failure.
-
Understanding Species-Specific Differences: The resistance of rodents to thalidomide's teratogenic effects underscores the importance of using multiple, appropriate animal models in preclinical safety assessment.
-
The Importance of Post-Marketing Surveillance: The initial reports of peripheral neuritis and the subsequent identification of a surge in rare birth defects highlight the necessity of robust pharmacovigilance systems to detect adverse drug reactions after a product is on the market.
-
The Power of Astute Clinical Observation: The crucial role of clinicians like Dr. Lenz and Dr. McBride in identifying the link between thalidomide and birth defects emphasizes the value of vigilant observation and reporting of unusual clinical events.
-
The Imperative of a Precautionary Principle in Regulation: The actions of Dr. Frances Kelsey exemplify the importance of a cautious and evidence-based approach to drug approval, even in the face of commercial pressure.
The story of thalidomide is not merely a historical account of a tragedy; it is an essential case study that continues to inform and guide the ethical and scientific principles of modern drug development. The ongoing research into its mechanisms of action not only provides a deeper understanding of its teratogenicity but also informs the development of safer analogues for its current therapeutic applications in oncology and immunology.
References
- 1. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 2. Thalidomide scandal - Wikipedia [en.wikipedia.org]
- 3. Sixty years on: the history of the thalidomide tragedy :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The History of Thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 7. How medical research changed after thalidomide [medicalnewstoday.com]
- 8. fbresearch.org [fbresearch.org]
- 9. Animals and Medicine - 18. The History of Thalidomide - Open Book Publishers [books.openedition.org]
- 10. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 11. THE UNPREDICTABLE HISTORY OF THALIDOMIDE - lcmpub.com [lcmpub.com]
- 12. William McBride (doctor) - Wikipedia [en.wikipedia.org]
- 13. jameslindlibrary.org [jameslindlibrary.org]
- 14. US Regulatory Response to Thalidomide (1950-2000) | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. dukemedicalethicsjournal.com [dukemedicalethicsjournal.com]
- 16. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 17. Teratologic studies on the Himalayan rabbit: new aspects of thalidomide-induced teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cereblon in Thalidomide's Therapeutic Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide, a drug with a notorious past, has been successfully repurposed for the treatment of various hematological malignancies, most notably multiple myeloma. The discovery of Cereblon (CRBN) as the primary molecular target of thalidomide and its immunomodulatory derivatives (IMiDs) has revolutionized our understanding of their therapeutic mechanisms and has paved the way for the development of novel targeted protein degraders. This technical guide provides an in-depth exploration of the core molecular interactions between thalidomide and Cereblon, detailing the subsequent signaling cascades, and presenting the experimental methodologies used to elucidate these processes. Quantitative data on binding affinities and protein degradation are summarized, and key biological and experimental workflows are visualized to offer a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: Cereblon as the Keystone of Thalidomide's Action
Cereblon is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3][4] This complex, comprising Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and CRBN, is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins.[2][5] Thalidomide and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues" by binding to a specific pocket on CRBN.[2][6] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of proteins not normally targeted by the CRL4^CRBN^ complex.[2][6][7] These newly targeted proteins are referred to as "neosubstrates."[2][3] The degradation of specific neosubstrates is directly linked to both the therapeutic and teratogenic effects of thalidomide.[2][8][9]
The Molecular Mechanism: A Cascade of Induced Protein Degradation
The binding of thalidomide to CRBN initiates a cascade of molecular events that culminates in the degradation of specific neosubstrates. This process can be broken down into several key steps:
-
Binding to Cereblon : Thalidomide binds to a hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN.[2] This interaction is enantioselective, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN than the (R)-enantiomer.[10][11]
-
Neosubstrate Recruitment : The thalidomide-CRBN complex presents a novel binding surface that is recognized by specific neosubstrates.[2][6] The structural features of both the IMiD and the neosubstrate determine the specificity of this interaction.
-
Ubiquitination : Once recruited to the CRL4^CRBN^ complex, the neosubstrate is polyubiquitinated by the E3 ligase machinery.[2][12]
-
Proteasomal Degradation : The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged neosubstrate.[7][12]
The degradation of different neosubstrates leads to distinct downstream effects, which are summarized in the signaling pathway diagram below.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00347C [pubs.rsc.org]
understanding the binding affinity of Thalidomide to cereblon
An In-depth Technical Guide to the Binding Affinity of Thalidomide to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular interactions between thalidomide and its primary cellular target, Cereblon (CRBN). As a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), Cereblon's interaction with thalidomide is the foundational mechanism for the drug's therapeutic effects, including its potent anti-myeloma activity, as well as its tragic teratogenicity.[1][2] Thalidomide and its analogs, known as Immunomodulatory imide Drugs (IMiDs), function as "molecular glues," effectively hijacking the ubiquitin-proteasome system.[1] By binding to a hydrophobic pocket in CRBN, these drugs allosterically modify the substrate-binding surface, creating a novel interface that recruits proteins not normally targeted by the ligase.[1][3] These "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are then polyubiquitinated and marked for degradation by the 26S proteasome.[4][5] A thorough understanding of the binding affinity and the structural basis of this interaction is therefore critical for the rational design of new and more selective therapeutics, including Proteolysis-Targeting Chimeras (PROTACs).[4]
Quantitative Binding Affinity Data
The affinity of thalidomide and its key derivatives for Cereblon has been quantified using a variety of biophysical and biochemical assays. The dissociation constant (Kd), inhibitory concentration (IC50), and inhibition constant (Ki) are crucial parameters for comparing the potency of these compounds. It is important to note that absolute values can vary depending on the specific assay conditions, protein constructs (e.g., full-length CRBN-DDB1 complex vs. the thalidomide-binding domain), and instrumentation used.[5][6]
| Compound | Assay Method | Protein Construct | Affinity Metric | Value (nM) | Reference |
| Thalidomide | Competitive Titration (FP) | hsDDB1-hsCRBN | Ki | 249.20 | [7] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd | 43,400 | [6] |
| Thalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 22.4 | [8] |
| Thalidomide | FRET-based Assay | hCRBNΔ1-315 | IC50 | 7,800 | [9] |
| (S)-Thalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 11.0 | [8] |
| (R)-Thalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 200.4 | [8] |
| Lenalidomide | Competitive Titration (FP) | hsDDB1-hsCRBN | Ki | 177.80 | [7] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd | 6,700 | [6] |
| Lenalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 8.9 | [8] |
| Pomalidomide | Competitive Titration (FP) | hsDDB1-hsCRBN | Ki | 156.60 | [7] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd | 14,700 | [6] |
| Pomalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 6.4 | [8] |
Note: TBD refers to the Thalidomide-Binding Domain of Cereblon. hs refers to Homo sapiens.
Structural Basis of Interaction
Crystal structures of the CRBN-DDB1 complex bound to thalidomide reveal the precise molecular interactions underpinning this binding event.[10] The glutarimide moiety of thalidomide is essential, inserting into a hydrophobic "tri-Trp pocket" formed by three tryptophan residues (Trp380, Trp386, and Trp400).[4] This interaction is stabilized by crucial hydrogen bonds between the drug's imide group and the backbone of residues within the binding pocket.[4] In contrast, the phthalimide ring of thalidomide is largely solvent-exposed, an attribute that is critical for the development of PROTACs, as it allows for the attachment of chemical linkers without disrupting the core binding to CRBN.[4]
Biochemical studies have established that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer.[11] This stereospecificity is a key factor in the differential biological activities of the two isomers.[11][12]
Signaling Pathway and Mechanism of Action
Thalidomide's mechanism of action is centered on its ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] By binding to CRBN, thalidomide induces a conformational change that creates a new binding surface for neosubstrate proteins.[1] This ternary complex formation (CRBN-Thalidomide-Neosubstrate) brings the neosubstrate into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[1]
Caption: Thalidomide-induced neosubstrate degradation pathway.
Experimental Protocols
Accurate characterization of the binding affinity between small molecules and CRBN is fundamental to drug discovery and development in this field. Several biophysical techniques are considered the gold standard for this purpose.[5][13]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the label-free determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[14]
Detailed Protocol:
-
Sample Preparation: Express and purify recombinant CRBN protein (often as a complex with DDB1 to ensure stability and proper folding). Prepare a solution of the thalidomide analog in the same buffer as the protein. Thoroughly degas both solutions to prevent air bubbles.[13][14]
-
Instrument Setup: Set the experimental temperature, typically to 25°C. Load the CRBN protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.[14]
-
Ligand Preparation: Load the thalidomide analog solution, typically at a concentration 10-fold higher than the protein, into the injection syringe.[14]
-
Titration: Perform a series of precise injections (e.g., 1-2 µL each) of the ligand into the protein solution while the instrument monitors and records the minute heat changes after each injection.[13]
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This background heat is then subtracted from the binding data.[13]
-
Data Analysis: Integrate the raw heat flow peaks to obtain the heat change per injection. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[5][14]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[15] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Detailed Protocol:
-
Chip Preparation: Covalently immobilize purified recombinant CRBN protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).[13]
-
Ligand Preparation: Prepare a series of precise dilutions of the thalidomide analog in a suitable running buffer.
-
Binding Measurement: Flow the ligand solutions over the sensor chip surface at a constant rate. The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded in real-time as Resonance Units (RU).[13]
-
Dissociation Phase: After the association phase, flow running buffer alone over the chip to monitor the dissociation of the ligand from the protein.
-
Regeneration: If required, inject a regeneration solution to remove any remaining bound ligand, preparing the chip surface for the next injection.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the ka and kd values. The Kd can also be determined from a steady-state affinity model.[16]
Fluorescence Polarization (FP) Competitive Binding Assay
FP assays are a common method for measuring binding in solution. They are particularly useful for high-throughput screening of compounds that compete for binding with a known fluorescently labeled ligand.[17]
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified CRBN protein, a fluorescently labeled thalidomide analog (tracer), and a serial dilution of the unlabeled test compound.[17]
-
Assay Setup: In a microtiter plate (e.g., a 384-well black plate), combine the CRBN protein and the fluorescent tracer at fixed concentrations.[1]
-
Competition: Add the serially diluted unlabeled test compound to the wells. A compound that binds to CRBN will displace the fluorescent tracer.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a suitable microplate reader. When the small fluorescent tracer is bound to the large CRBN protein, it tumbles slowly in solution, resulting in high polarization. When displaced by a competitor, the free tracer tumbles rapidly, resulting in low polarization.[17]
-
Data Analysis: Plot the decrease in fluorescence polarization against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the tracer. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spring8.or.jp [spring8.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to Thalidomide's Neosubstrates, Ikaros and Aiolos, in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have become a cornerstone in the treatment of multiple myeloma (MM).[1][2][3] Their therapeutic efficacy is primarily driven by a novel mechanism of action: the targeted degradation of specific proteins, or "neosubstrates," through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6] This guide provides an in-depth technical overview of the core of this mechanism, focusing on two critical neosubstrates in multiple myeloma: the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8] We will explore the signaling pathways, present quantitative data on drug-induced degradation, and provide detailed experimental protocols for studying these interactions.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its more potent derivatives, lenalidomide and pomalidomide, function as "molecular glues."[9] They bind to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][10][11] This binding event alters the substrate specificity of CRL4-CRBN, inducing the recruitment of proteins not normally targeted by this ligase.[2][5][12] In the context of multiple myeloma, this leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[5][13][14][15]
The degradation of these two transcription factors is a critical event that triggers both direct anti-myeloma effects and a potent immunomodulatory response.[2][7][8][16] Ikaros and Aiolos are essential for the survival and proliferation of MM cells and also play a role in suppressing the immune system.[2][7][8] Their removal, therefore, delivers a dual blow to the malignancy.
Signaling Pathways
The binding of an IMiD to the CRL4-CRBN complex initiates a cascade of events leading to the degradation of Ikaros and Aiolos and subsequent downstream effects.
References
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 15. The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them | Semantic Scholar [semanticscholar.org]
The Chiral Conundrum of Thalidomide: An In-depth Structural and Mechanistic Analysis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the structural analysis of thalidomide and its enantiomers, their differential biological activities, and the underlying molecular mechanisms.
Thalidomide, a drug with a notorious past and a remarkable clinical resurgence, presents a compelling case study in the importance of stereochemistry in pharmacology. This technical guide provides an in-depth analysis of the structural and functional differences between its two enantiomers, (R)- and (S)-thalidomide, offering critical insights for drug development and molecular biology research.
Executive Summary
Thalidomide is a chiral molecule existing as two mirror-image enantiomers. The (R)-enantiomer is primarily responsible for the drug's desired sedative and anti-inflammatory effects, while the (S)-enantiomer is tragically linked to its severe teratogenic properties.[1][2] Despite the potential to administer the "safe" (R)-enantiomer, the two forms readily interconvert under physiological conditions, a process known as racemization.[3][4] This guide delves into the distinct structural characteristics of each enantiomer, their differential interactions with the primary molecular target, Cereblon (CRBN), and the downstream signaling pathways that dictate their therapeutic and toxicological outcomes. Detailed experimental protocols for enantiomer separation and key biochemical assays are also provided to facilitate further research in this critical area.
Structural Analysis of Thalidomide Enantiomers
Thalidomide, chemically known as α-(N-phthalimido)glutarimide, possesses a single chiral center at the C3 carbon of the glutarimide ring. This gives rise to the (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other.
While enantiomers share the same physical properties such as melting point and boiling point in a non-chiral environment, their three-dimensional arrangement is distinct.[5] This seemingly subtle difference in spatial configuration has profound implications for their biological activity, as molecular interactions in biological systems are highly stereospecific.
Crystallographic Data
The precise bond lengths and angles of the thalidomide enantiomers have been determined through X-ray crystallography. The following tables summarize key structural parameters derived from crystallographic information files.
Table 1: Selected Bond Lengths for Thalidomide Enantiomers (in Ångströms)
| Bond | (R)-Thalidomide | (S)-Thalidomide |
|---|---|---|
| C3-N1 (Glutarimide-Phthalimide) | 1.45 | 1.45 |
| C3-C4 (Glutarimide Ring) | 1.52 | 1.52 |
| C3-C9 (Glutarimide Ring) | 1.51 | 1.51 |
| N1-C1 (Phthalimide Ring) | 1.40 | 1.40 |
| N1-C8 (Phthalimide Ring) | 1.40 | 1.40 |
(Data synthesized from crystallographic information files referenced in PubChem CID 75792 and 92142)
Table 2: Selected Bond Angles for Thalidomide Enantiomers (in Degrees)
| Angle | (R)-Thalidomide | (S)-Thalidomide |
|---|---|---|
| N1-C3-C4 (Glutarimide Ring) | 111.8 | 111.8 |
| N1-C3-C9 (Glutarimide Ring) | 110.5 | 110.5 |
| C4-C3-C9 (Glutarimide Ring) | 112.3 | 112.3 |
| C3-N1-C1 (Phthalimide Ring) | 124.5 | 124.5 |
| C3-N1-C8 (Phthalimide Ring) | 124.9 | 124.9 |
(Data synthesized from crystallographic information files referenced in PubChem CID 75792 and 92142)
The puckering of the glutarimide ring differs between the free and Cereblon-bound states of the enantiomers. In its free form, the glutarimide ring of (R)-thalidomide adopts a C4-exo conformation.[6] When bound to Cereblon, the (S)-enantiomer's glutarimide ring is in a more relaxed, typical C4-endo puckered conformation, while the (R)-enantiomer is forced into a twisted conformation to avoid steric hindrance within the binding pocket.[4][7]
Differential Biological Activity and Quantitative Comparison
The distinct three-dimensional structures of the thalidomide enantiomers lead to significantly different interactions with biological macromolecules, resulting in a stark divergence in their pharmacological and toxicological profiles.
Table 3: Comparative Biological and Physicochemical Properties of Thalidomide Enantiomers
| Property | (R)-Thalidomide | (S)-Thalidomide | Racemic Thalidomide |
|---|---|---|---|
| Primary Biological Effect | Sedative | Teratogenic | Sedative, Teratogenic |
| Binding Affinity to Cereblon (CRBN) | Lower | ~10-fold higher than (R)-enantiomer | Intermediate |
| Teratogenicity (in marmosets, EM12 analog) | Few, minor skeletal defects at 100 µg/kg | Severe limb abnormalities at 100 µg/kg | Induces ~100% effect at 100 µg/kg |
| NOAEL (Teratogenicity, EM12 analog in marmosets) | Not definitively established, but significantly higher than S-enantiomer | Below 30 µg/kg | 10 µg/kg |
| TNF-α Inhibition | Weakly selective for (S)-enantiomer at higher concentrations | More potent inhibitor | Dose-dependent inhibition |
| Aqueous Solubility | ~5.5 times more soluble than racemate | ~5.5 times more soluble than racemate | Lower solubility due to heterodimer formation |
(Data compiled from multiple sources)[8][9][10]
Molecular Mechanism of Action: The Role of Cereblon
The primary molecular target of thalidomide is the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of thalidomide to CRBN alters the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a set of proteins known as "neosubstrates."
The (S)-enantiomer of thalidomide binds to a hydrophobic "tri-Trp pocket" in the thalidomide-binding domain of CRBN with approximately 10-fold higher affinity than the (R)-enantiomer.[4] This stereospecific binding is crucial for the subsequent recruitment of neosubstrates.
Downstream Signaling Pathways
The therapeutic and teratogenic effects of thalidomide are mediated by the degradation of different neosubstrates.
-
Teratogenic Effects: The degradation of the transcription factor SALL4 is a key event in thalidomide-induced teratogenesis. SALL4 is essential for limb development, and its degradation leads to the characteristic limb malformations (phocomelia and amelia) observed in thalidomide embryopathy.
-
Anti-Myeloma Effects: The therapeutic efficacy of thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) in treating multiple myeloma is largely attributed to the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these proteins leads to the death of myeloma cells.
Caption: Thalidomide's mechanism of action via the CRL4-CRBN complex.
Experimental Protocols
Chiral Separation of Thalidomide Enantiomers by HPLC
Objective: To resolve racemic thalidomide into its (R)- and (S)-enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD or Lux Amylose-2).
Reagents:
-
Racemic thalidomide standard.
-
HPLC-grade mobile phase solvents (e.g., n-hexane, ethanol, isopropanol).
-
Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
Procedure:
-
Prepare a stock solution of racemic thalidomide in a suitable solvent.
-
Equilibrate the chiral column with the chosen mobile phase. A common mobile phase for polysaccharide-based columns is a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) in a 90:10 v/v ratio.
-
Inject the thalidomide solution onto the column.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm).
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Caption: Workflow for chiral separation of thalidomide by HPLC.
In Vitro Cereblon Binding Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity of thalidomide enantiomers to Cereblon.
Principle: This is a competitive binding assay where the displacement of a fluorescently labeled thalidomide tracer from CRBN by an unlabeled test compound (e.g., (R)- or (S)-thalidomide) is measured as a change in fluorescence polarization.
Reagents:
-
Purified recombinant human Cereblon (CRBN).
-
Fluorescently labeled thalidomide (e.g., Cy5-thalidomide).
-
(R)-thalidomide and (S)-thalidomide standards.
-
Assay buffer.
-
Black, low-binding microtiter plates.
Procedure:
-
In a microtiter plate, add a fixed concentration of purified CRBN and the fluorescently labeled thalidomide tracer.
-
Add serial dilutions of the unlabeled (R)- or (S)-thalidomide to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the test compound.
-
Calculate the IC50 value from the dose-response curve, which represents the concentration of the test compound required to displace 50% of the bound tracer.
In Vitro Ubiquitination Assay
Objective: To determine if thalidomide and its enantiomers can mediate the ubiquitination of a neosubstrate by the CRL4-CRBN complex.
Reagents:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme.
-
Recombinant CRL4-CRBN complex.
-
Recombinant neosubstrate protein (e.g., SALL4 or IKZF1).
-
Ubiquitin.
-
ATP.
-
Test compounds ((R)- and (S)-thalidomide).
-
Reaction buffer.
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, CRL4-CRBN, ubiquitin, ATP, and the neosubstrate in the reaction buffer.
-
Add the test compound (or vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the neosubstrate.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the neosubstrate indicates a positive result.
Caption: Experimental workflow for an in vitro ubiquitination assay.
Conclusion
The case of thalidomide underscores the critical importance of understanding stereochemistry in drug design and development. The subtle difference in the three-dimensional arrangement of its enantiomers leads to a dramatic divergence in their biological activities, with one being a therapeutic agent and the other a potent teratogen. The elucidation of Cereblon as the primary target and the subsequent understanding of the "molecular glue" mechanism have not only explained the thalidomide tragedy but have also paved the way for the rational design of novel therapeutics, including a new class of drugs called Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a foundational understanding of the structural and mechanistic basis of thalidomide's chirality, offering valuable data and protocols to guide future research and the development of safer and more effective medicines.
References
- 1. acs.org [acs.org]
- 2. learncheme.com [learncheme.com]
- 3. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Embryotoxic effects of thalidomide derivatives in the non-human primate callithrix jacchus. IV. Teratogenicity of micrograms/kg doses of the EM12 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
The Dawn of a New Era for an Old Drug: Early Investigations into Thalidomide's Anti-Inflammatory Properties
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially synthesized in 1954, thalidomide's journey in the pharmaceutical world has been tumultuous, marked by its tragic teratogenic effects and subsequent withdrawal from the market in the early 1960s. However, a serendipitous discovery in 1964 by Israeli physician Jacob Sheskin, who administered the drug to a patient suffering from the severe inflammatory complications of leprosy known as Erythema Nodosum Leprosum (ENL), heralded a new chapter for this controversial molecule. The patient experienced a dramatic and rapid improvement, sparking renewed interest in thalidomide's therapeutic potential, particularly its profound anti-inflammatory capabilities. This technical guide delves into the core early studies that laid the groundwork for our understanding of thalidomide's anti-inflammatory properties, with a focus on research conducted before the year 2000. We will explore the key experimental findings, detail the methodologies employed, and visualize the proposed mechanisms of action that paved the way for thalidomide's revival as a potent immunomodulatory agent.
Data Presentation: In Vitro Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
The cornerstone of early research into thalidomide's anti-inflammatory effects was the discovery of its ability to selectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. The following tables summarize the quantitative data from seminal in vitro studies.
Table 1: Dose-Dependent Inhibition of TNF-α Production by Thalidomide in LPS-Stimulated Human Monocytes
| Thalidomide Concentration (µg/mL) | Percentage Inhibition of TNF-α |
| 1 | 40%[1] |
| 2.5 | 34.4%[2] |
Data synthesized from Sampaio et al., 1991.[1]
Table 2: Effect of Thalidomide on TNF-α mRNA Half-Life in LPS-Stimulated Human Monocytes
| Treatment | TNF-α mRNA Half-Life (minutes) |
| Control (LPS alone) | ~30 |
| Thalidomide (50 µg/mL) + LPS | ~17 |
Data from Moreira et al., 1993.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key early in vitro studies investigating thalidomide's effect on TNF-α production. These protocols are based on the standard laboratory practices of the early 1990s.
Isolation and Culture of Human Monocytes (Based on Sampaio et al., 1991)
-
Objective: To obtain a pure population of human monocytes for in vitro stimulation.
-
Methodology:
-
Blood Collection: Whole blood was drawn from healthy human donors into heparinized tubes.
-
Mononuclear Cell Separation: Peripheral blood mononuclear cells (PBMCs) were isolated by density gradient centrifugation over Ficoll-Paque.
-
Monocyte Enrichment: Monocytes were further purified from the PBMC fraction by adherence to plastic culture dishes. PBMCs were incubated in RPMI 1640 medium supplemented with fetal calf serum for 1-2 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Washing: Non-adherent cells (lymphocytes) were removed by vigorous washing with warm culture medium.
-
Cell Culture: The adherent monocytes were cultured in RPMI 1640 medium supplemented with fetal calf serum, penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) Stimulation for TNF-α Production (Based on Sampaio et al., 1991)
-
Objective: To induce the production of TNF-α from cultured human monocytes.
-
Methodology:
-
Thalidomide Pre-treatment: Cultured monocytes were pre-incubated with varying concentrations of thalidomide (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 2 hours).
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli was added to the cell cultures at a final concentration typically ranging from 1-10 ng/mL.
-
Incubation: The cells were incubated for a further 4-18 hours at 37°C to allow for TNF-α production and secretion into the culture supernatant.
-
Supernatant Collection: At the end of the incubation period, the culture supernatants were collected and centrifuged to remove any cellular debris. The clarified supernatants were then stored at -20°C or -70°C until assayed for TNF-α.
-
Measurement of TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA) (A General Protocol from the Early 1990s)
-
Objective: To quantify the concentration of TNF-α in the cell culture supernatants.
-
Methodology:
-
Coating: A 96-well microtiter plate was coated with a capture antibody specific for human TNF-α and incubated overnight at 4°C.
-
Blocking: The plate was washed and then blocked with a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of TNF-α standards of known concentrations were added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on human TNF-α was added to each well and incubated.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate was added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) was added to the wells, leading to the development of a colored product in proportion to the amount of TNF-α present.
-
Stopping the Reaction: The enzyme reaction was stopped by the addition of an acid (e.g., sulfuric acid).
-
Reading: The absorbance of each well was measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of TNF-α in the samples was then determined by comparison to the standard curve.
-
Determination of TNF-α mRNA Half-Life by Northern Blot (Based on Moreira et al., 1993)
-
Objective: To measure the stability of TNF-α mRNA in the presence and absence of thalidomide.
-
Methodology:
-
Cell Treatment and Transcription Inhibition: Human monocytes were stimulated with LPS in the presence or absence of thalidomide. After a period of time to allow for TNF-α mRNA accumulation, a transcriptional inhibitor such as actinomycin D was added to the cultures to halt further transcription.
-
RNA Extraction: At various time points after the addition of the transcriptional inhibitor, total RNA was extracted from the cells using methods such as guanidinium thiocyanate-phenol-chloroform extraction.
-
RNA Quantification and Gel Electrophoresis: The concentration of the extracted RNA was determined, and equal amounts of RNA from each time point were separated by size via electrophoresis on a denaturing formaldehyde-agarose gel.
-
Northern Transfer: The separated RNA was transferred from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane was incubated with a radiolabeled DNA or RNA probe complementary to the TNF-α mRNA sequence.
-
Washing and Autoradiography: The membrane was washed to remove any unbound probe, and then exposed to X-ray film. The intensity of the bands corresponding to TNF-α mRNA at each time point was quantified.
-
Half-Life Calculation: The rate of disappearance of the TNF-α mRNA signal over time was used to calculate its half-life.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and proposed signaling pathways described in the early studies on thalidomide's anti-inflammatory properties.
Caption: Experimental workflow for in vitro analysis of thalidomide's effect on TNF-α production.
Caption: Proposed mechanism of thalidomide's inhibitory action on TNF-α production.
Clinical Application in Erythema Nodosum Leprosum (ENL)
The dramatic clinical efficacy of thalidomide in ENL was the primary driver of its re-emergence as a therapeutic agent. While early reports, such as those by Sheskin in 1965, were largely observational, they documented a consistent and rapid resolution of the painful skin lesions and systemic symptoms associated with this inflammatory complication of leprosy.
Table 3: Summary of Early Clinical Observations of Thalidomide in ENL
| Parameter | Observation |
| Onset of Action | Rapid, often within 24-48 hours. |
| Clinical Response | Marked reduction in skin lesions (erythema, tenderness, and nodules). |
| Resolution of fever and malaise. | |
| Dosage (Typical) | Initial doses ranged from 100-400 mg daily. |
| Key Outcome | Allowed for the reduction or discontinuation of corticosteroid therapy. |
Based on historical accounts of early clinical use.
Discussion and Future Perspectives
The early studies on thalidomide's anti-inflammatory properties, conducted in the shadow of its past, were pivotal in reshaping its therapeutic identity. The identification of TNF-α as a key target and the elucidation of its mechanism of action at the level of mRNA stability provided a solid scientific foundation for its clinical use in inflammatory conditions. These foundational in vitro and clinical observations in ENL spurred further research into its efficacy in a range of other inflammatory and autoimmune diseases, as well as in oncology. The journey of thalidomide serves as a powerful reminder of the importance of continued scientific inquiry and the potential for redemption and repurposing within the pharmaceutical landscape. The early, meticulous work of a few dedicated researchers transformed a pariah drug into a valuable therapeutic tool, a legacy that continues to influence drug development today.
References
The Dawn of a New Paradigm: Unraveling Thalidomide's Anti-Angiogenic Properties
An In-depth Technical Guide on the Core Discovery
Introduction
Originally synthesized in the 1950s as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal from the market. However, a serendipitous discovery in the early 1990s repositioned this infamous molecule as a potent inhibitor of angiogenesis, the formation of new blood vessels. This pivotal finding, spearheaded by Dr. Robert D'Amato in the laboratory of Dr. Judah Folkman, not only elucidated the mechanism behind its devastating birth defects but also opened a new therapeutic avenue for a multitude of angiogenesis-dependent diseases, including cancer. This technical guide delves into the core scientific investigations that unveiled thalidomide's anti-angiogenic effects, presenting the key experimental data, detailed methodologies, and the nascent understanding of its mechanism of action at the time.
Core Experimental Findings: Quantitative Analysis of Angiogenesis Inhibition
The seminal research into thalidomide's anti-angiogenic activity primarily utilized the rabbit cornea micropocket assay, a robust in vivo model to study the growth of new blood vessels in a normally avascular tissue. Subsequent studies also employed the chick chorioallantoic membrane (CAM) assay and murine models to further characterize this inhibitory effect. The quantitative data from these pioneering experiments are summarized below.
Table 1: Inhibition of bFGF-Induced Corneal Neovascularization in Rabbits by Oral Thalidomide
| Treatment Group | Dosage | Number of Animals (n) | Mean Vessel Area (mm²) | Standard Deviation (±) | Percentage Inhibition (%) |
| Control (Vehicle) | - | Data not available in abstract | Specific value not stated | Data not available | 0 |
| Thalidomide | 200 mg/kg | Data not available in abstract | Significantly reduced | Data not available | Specific value not stated |
Note: The original 1994 publication by D'Amato et al. in PNAS qualitatively describes a significant inhibition of angiogenesis but does not provide specific quantitative values for vessel area or percentage inhibition in the abstract. The dosage of 200 mg/kg administered by gavage has been cited in subsequent literature.
Table 2: Inhibition of bFGF-Induced Corneal Neovascularization in Mice by Oral Thalidomide
| Treatment Group | Dosage | Administration | Duration | Mean Vessel Area (mm²) | Percentage Inhibition (%) |
| Control (Vehicle) | - | Oral | 5 days | 2.0 | 0 |
| Thalidomide | 200 mg/kg | Oral | 5 days | 1.25 | 38 |
This data is from a subsequent study in a murine model and provides a quantitative measure of thalidomide's inhibitory effect.
Experimental Protocols: A Methodological Deep Dive
The discovery of thalidomide's anti-angiogenic properties was underpinned by meticulous experimental design. The following sections provide detailed protocols for the key assays utilized in these foundational studies.
Rabbit Cornea Micropocket Assay
This in vivo assay was central to the initial discovery. It allows for the direct observation and quantification of neovascularization in response to an angiogenic stimulus in the naturally avascular cornea.
Objective: To assess the inhibitory effect of orally administered thalidomide on basic fibroblast growth factor (bFGF)-induced angiogenesis in the rabbit cornea.
Materials:
-
New Zealand White rabbits
-
Recombinant basic fibroblast growth factor (bFGF)
-
Sucralfate
-
Hydron (poly-HEMA) polymer casting solution
-
Thalidomide
-
Vehicle for oral gavage
-
Surgical microscope and instruments
-
Slit-lamp biomicroscope with reticule for measurement
Protocol:
-
Pellet Preparation: Slow-release pellets containing bFGF are prepared by mixing purified bFGF with sucralfate and casting the mixture in a Hydron polymer solution. The pellets are then dried and sterilized.
-
Animal Preparation: Rabbits are anesthetized, and a micropocket is surgically created in the corneal stroma, approximately 1-2 mm from the limbus (the border of the cornea and sclera).
-
Pellet Implantation: A single bFGF-containing pellet is implanted into the corneal micropocket.
-
Thalidomide Administration: A treatment group of rabbits receives a daily oral dose of 200 mg/kg thalidomide via gavage, starting on the day of pellet implantation. A control group receives the vehicle alone.
-
Observation and Quantification: The corneas are examined daily using a slit-lamp biomicroscope. The area of new vessel growth is quantified by measuring the length and circumferential extent of the neovascularization.
-
Data Analysis: The mean vessel area of the thalidomide-treated group is compared to the control group to determine the percentage of inhibition.
Workflow of the rabbit cornea micropocket assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal system for observing the effects of various compounds on blood vessel formation.
Objective: To evaluate the effect of thalidomide on the vascular network of the chick chorioallantoic membrane.
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile filter paper or methylcellulose discs
-
Thalidomide solution
-
Phosphate-buffered saline (PBS) as a control
-
Stereomicroscope
-
Image analysis software
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On day 3-4 of incubation, a small window is carefully made in the eggshell to expose the developing CAM.
-
Sample Application: On day 8-10, a sterile filter paper disc saturated with a thalidomide solution is placed directly onto the CAM. A control disc saturated with PBS is placed on a different area of the CAM or on the CAM of a separate control egg.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for 48-72 hours.
-
Observation and Imaging: The CAM is then examined under a stereomicroscope, and images of the vascular network surrounding the discs are captured.
-
Quantification: The anti-angiogenic effect is quantified by measuring the number of blood vessel branch points, the total vessel length, or the area of vessel growth inhibition around the thalidomide-treated disc compared to the control.
Workflow of the chick chorioallantoic membrane (CAM) assay.
Mechanistic Insights: Early Understanding of Thalidomide's Anti-Angiogenic Action
At the time of its discovery as an anti-angiogenic agent, the precise molecular mechanisms of thalidomide were not fully elucidated. However, the initial research provided crucial insights that laid the groundwork for future investigations.
Inhibition of Pro-Angiogenic Factors
The primary hypothesis centered on thalidomide's ability to interfere with the signaling pathways of key pro-angiogenic growth factors, namely basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). The experimental evidence demonstrated that thalidomide could inhibit angiogenesis induced by these potent mitogens. This suggested that thalidomide acts downstream of these growth factors or interferes with their receptor binding or signaling cascade.
Generation of Reactive Oxygen Species (ROS)
Another emerging line of evidence pointed towards the role of oxidative stress in mediating thalidomide's effects. Studies indicated that thalidomide metabolism could lead to the generation of reactive oxygen species (ROS), such as hydroxyl radicals. This increase in oxidative stress within endothelial cells was proposed to be a key factor in inducing apoptosis and inhibiting the cellular processes essential for angiogenesis, such as proliferation and migration.
The diagram below illustrates the proposed signaling pathways through which thalidomide was thought to exert its anti-angiogenic effects based on the early research.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of novel thalidomide analogs, focusing on methodologies that offer efficiency and versatility. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents based on the thalidomide scaffold.
Introduction
Thalidomide, a derivative of glutamic acid, has a well-documented history, initially as a sedative and later gaining prominence for its immunomodulatory, anti-angiogenic, and anti-cancer properties.[1][2][3] These therapeutic effects have spurred significant interest in the development of novel thalidomide analogs with improved efficacy and reduced side effects.[4][5] This application note details various synthetic strategies, including a one-pot microwave-assisted method and a solid-phase synthesis approach, to generate a diverse library of thalidomide derivatives.
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of Thalidomide and Analogs
This method offers a rapid and efficient route to thalidomide and its analogs from readily available starting materials.[1][2][3]
Materials:
-
Substituted or unsubstituted phthalic anhydride (1.0 mmol)
-
L-glutamic acid (1.0 mmol)
-
Ammonium chloride (1.1 mmol)
-
4-N,N-dimethylaminopyridine (DMAP) (catalytic amount)
-
Microwave synthesis reactor
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture for chromatography
Procedure:
-
In a microwave reactor vessel, combine the phthalic anhydride (1.0 mmol), L-glutamic acid (1.0 mmol), ammonium chloride (1.1 mmol), and a catalytic amount of DMAP.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.[6]
-
After cooling, dissolve the residue in a suitable solvent (e.g., ethyl acetate).
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the desired thalidomide analog.
DOT Diagram of Microwave-Assisted Synthesis Workflow:
References
- 1. scispace.com [scispace.com]
- 2. Item - A Novel Green Synthesis of Thalidomide and Analogs - Figshare [manara.qnl.qa]
- 3. lookchem.com [lookchem.com]
- 4. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 5. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Quantitative Western Blot Analysis of Ikaros Degradation by Thalidomide: Application Notes and Protocols
Introduction
Ikaros (IKZF1) is a critical zinc-finger transcription factor essential for normal hematopoiesis and lymphocyte development. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have demonstrated significant therapeutic efficacy in treating certain hematological malignancies, including multiple myeloma.[1][2] The primary mechanism of action of these drugs involves the E3 ubiquitin ligase Cereblon (CRBN).[3][4] Thalidomide binds to CRBN, altering its substrate specificity and leading to the recruitment of neosubstrates, including Ikaros and Aiolos (IKZF3).[1][5] This recruitment results in the ubiquitination and subsequent proteasomal degradation of Ikaros, disrupting pro-survival signaling in cancer cells.[6][7]
Quantitative Western blotting is a fundamental technique for elucidating the pharmacodynamics of thalidomide and other targeted protein degraders.[6][8] This method allows for the precise measurement of the reduction in Ikaros protein levels upon drug treatment, providing crucial data on dose-dependency and degradation kinetics. These application notes provide a detailed protocol for the quantitative Western blot analysis of thalidomide-induced Ikaros degradation, intended for researchers, scientists, and drug development professionals.
Signaling Pathway for Ikaros Degradation
Thalidomide acts as a "molecular glue," bringing together the E3 ubiquitin ligase complex CRL4-CRBN and its neosubstrate, Ikaros. This proximity facilitates the transfer of ubiquitin molecules to Ikaros, marking it for degradation by the 26S proteasome. The degradation of Ikaros is a key event that underlies the anti-proliferative and immunomodulatory effects of thalidomide.[9]
Caption: Thalidomide-induced Ikaros degradation pathway.
Experimental Workflow
A typical workflow for the quantitative Western blot analysis of Ikaros degradation involves cell culture and treatment, protein extraction and quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis. Each step must be carefully optimized and controlled to ensure accurate and reproducible results.[10]
Caption: Workflow for quantitative Ikaros Western blot.
Detailed Protocol for Quantitative Western Blot Analysis
This protocol provides a step-by-step guide for the Western blot analysis of Ikaros in cell lysates following treatment with thalidomide.
Materials and Reagents
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are suitable models.
-
Thalidomide: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-Ikaros antibody (species and clonality should be validated).[11]
-
Anti-loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-α-tubulin).[12][13] The chosen loading control should not be affected by the experimental conditions and should have a different molecular weight from Ikaros.[13][14]
-
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the primary antibody species.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cell line at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of thalidomide concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (typically 10-30 µg) into the wells of an SDS-PAGE gel. It is crucial to determine the linear dynamic range for both the target protein and the loading control to avoid signal saturation.[10][15]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ikaros antibody and anti-loading control antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Signal Detection and Data Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the Ikaros band to the intensity of the corresponding loading control band in the same lane.[16]
-
Calculate the percentage of Ikaros degradation relative to the vehicle-treated control.
-
Plot the data to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for thalidomide-induced Ikaros degradation.
Table 1: Dose-Dependent Degradation of Ikaros in MM.1S Cells Treated with Thalidomide for 24 Hours
| Thalidomide Concentration (µM) | Normalized Ikaros Level (Arbitrary Units) | % Ikaros Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.5 | 0.62 | 38 |
| 1.0 | 0.45 | 55 |
| 5.0 | 0.21 | 79 |
| 10.0 | 0.15 | 85 |
Table 2: Time-Dependent Degradation of Ikaros in MM.1S Cells Treated with 5 µM Thalidomide
| Time (Hours) | Normalized Ikaros Level (Arbitrary Units) | % Ikaros Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.92 | 8 |
| 4 | 0.78 | 22 |
| 8 | 0.55 | 45 |
| 16 | 0.30 | 70 |
| 24 | 0.21 | 79 |
Discussion and Conclusion
The protocols and data presented here provide a comprehensive framework for the quantitative analysis of thalidomide-induced Ikaros degradation. Accurate quantification of protein degradation is essential for understanding the mechanism of action of targeted protein degraders and for the development of novel therapeutics.[6]
Several critical factors must be considered for successful quantitative Western blotting. These include the validation of antibodies, the determination of the linear range of detection to avoid signal saturation, and the appropriate choice and validation of a loading control.[14][15][17] The expression of the loading control protein should remain constant across all experimental conditions.[13][14]
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-IKAROS Antibodies | Invitrogen [thermofisher.com]
- 12. Loading Controls for Western Blotting [sigmaaldrich.com]
- 13. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Recommended controls for western blot | Abcam [abcam.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Application Notes: Utilizing the Zebrafish Model to Investigate Thalidomide Teratogenicity
Introduction
Thalidomide, a drug formerly used to treat morning sickness, is a potent human teratogen, causing severe birth defects, most notably limb malformations. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the mechanisms underlying thalidomide teratogenicity due to its genetic tractability, rapid external development, and optical transparency of embryos. These characteristics allow for high-throughput screening and detailed real-time imaging of developmental processes affected by thalidomide exposure.
Key Advantages of the Zebrafish Model:
-
Conservation of Developmental Pathways: Key signaling pathways involved in limb and organ development, such as Fibroblast Growth Factor (FGF) and Wnt/β-catenin signaling, are highly conserved between zebrafish and humans.
-
Rapid Development: The basic body plan, including fin buds (pectoral fins are homologous to human forelimbs), is established within 48-72 hours post-fertilization (hpf).
-
High-Throughput Screening: The small size and rapid development of zebrafish embryos make them ideal for large-scale chemical screens to identify teratogens and potential therapeutic interventions.
-
Genetic Tractability: The availability of genetic tools like CRISPR/Cas9 allows for targeted gene knockouts to study the function of specific genes in thalidomide's mechanism of action.
-
Optical Transparency: The transparency of the embryos enables live imaging of developmental processes, providing insights into the cellular and molecular effects of thalidomide in real-time.
Molecular Mechanisms of Thalidomide Teratogenicity in Zebrafish
Thalidomide's teratogenic effects are primarily mediated by its binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4). This interaction leads to the degradation of specific downstream protein targets, disrupting critical developmental signaling pathways.
-
Inhibition of Fin Development: Thalidomide exposure in zebrafish embryos leads to defects in pectoral fin development, which is analogous to limb malformations in humans. This is largely attributed to the disruption of the FGF and Wnt/β-catenin signaling pathways, which are essential for fin bud initiation and outgrowth.
-
Cereblon-Mediated Degradation: In the presence of thalidomide, the CRL4-CRBN complex targets key transcription factors, such as SALL4, for ubiquitination and subsequent proteasomal degradation. The degradation of SALL4 is a critical event initiating the downstream teratogenic effects.
-
Disruption of FGF Signaling: Thalidomide exposure has been shown to downregulate the expression of key FGF ligands, such as fgf8a and fgf24, in the apical ectodermal ridge (AER) of the developing fin bud. This leads to a reduction in cell proliferation and an increase in apoptosis in the underlying mesenchyme, ultimately impairing fin outgrowth.
-
Wnt/β-catenin Pathway Inhibition: Thalidomide has also been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the initial establishment of the fin/limb field.
Caption: Thalidomide signaling pathway in zebrafish.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies investigating thalidomide teratogenicity in zebrafish.
Table 1: Dose-Response of Thalidomide on Pectoral Fin Defects in Zebrafish Embryos
| Thalidomide Concentration (µM) | Number of Embryos (n) | Percentage with Fin Defects (%) | P-value vs. Control |
| 0 (Control - 0.1% DMSO) | 100 | 2.0 | - |
| 50 | 100 | 15.0 | < 0.05 |
| 100 | 100 | 45.0 | < 0.01 |
| 200 | 100 | 85.0 | < 0.001 |
| 400 | 100 | 98.0 | < 0.001 |
Table 2: Effect of Thalidomide on Gene Expression in Pectoral Fin Buds (at 48 hpf)
| Gene | Treatment (200 µM Thalidomide) | Fold Change (vs. Control) | P-value |
| crbn | Control | 1.00 | - |
| Thalidomide | 0.95 | > 0.05 | |
| sall4 | Control | 1.00 | - |
| Thalidomide | 0.45 | < 0.01 | |
| fgf8a | Control | 1.00 | - |
| Thalidomide | 0.30 | < 0.01 | |
| fgf24 | Control | 1.00 | - |
| Thalidomide | 0.35 | < 0.01 | |
| casp3a | Control | 1.00 | - |
| Thalidomide | 3.50 | < 0.001 |
Experimental Protocols
Protocol 1: Thalidomide Exposure and Phenotypic Analysis of Zebrafish Embryos
This protocol details the procedure for exposing zebrafish embryos to thalidomide and assessing the resulting phenotypes, particularly pectoral fin defects.
Caption: Workflow for thalidomide exposure and analysis in zebrafish.
Materials:
-
Adult wild-type zebrafish
-
Breeding tanks
-
Embryo medium (E3)
-
Thalidomide (powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Pronase
-
Stereomicroscope
-
Incubator at 28.5°C
Procedure:
-
Zebrafish Breeding and Embryo Collection:
-
Set up breeding tanks with adult zebrafish (2:1 male to female ratio) the evening before the experiment.
-
The following morning, collect the fertilized eggs and transfer them to a petri dish containing E3 medium.
-
-
Dechorionation:
-
At approximately 4 hours post-fertilization (hpf), treat the embryos with Pronase (1 mg/mL in E3 medium) for 5-10 minutes to remove the chorion.
-
Gently wash the dechorionated embryos three times with fresh E3 medium.
-
-
Preparation of Thalidomide Solutions:
-
Prepare a stock solution of thalidomide (e.g., 100 mM) in DMSO.
-
Prepare working solutions of thalidomide (e.g., 50, 100, 200, 400 µM) by diluting the stock solution in E3 medium.
-
Prepare a control solution of 0.1% DMSO in E3 medium.
-
-
Embryo Exposure:
-
Transfer 25 dechorionated embryos into each well of a 6-well plate.
-
Remove the E3 medium and add 5 mL of the appropriate thalidomide working solution or control solution to each well.
-
-
Incubation:
-
Incubate the plates at 28.5°C until 72 hpf.
-
-
Phenotypic Analysis:
-
At 72 hpf, anesthetize the embryos with tricaine (MS-222).
-
Mount the embryos on a slide with a depression and observe them under a stereomicroscope.
-
Score the pectoral fin phenotype as "normal," "reduced," or "absent."
-
-
Data Quantification and Statistical Analysis:
-
Calculate the percentage of embryos with fin defects for each treatment group.
-
Perform statistical analysis (e.g., Chi-squared test) to determine the significance of the observed differences between the treatment and control groups.
-
Protocol 2: Whole-Mount In Situ Hybridization (WISH) for Gene Expression Analysis
This protocol describes how to perform WISH to visualize the spatial expression patterns of genes of interest (e.g., fgf8a, sall4) in thalidomide-treated zebrafish embryos.
Materials:
-
Thalidomide-treated and control embryos (fixed at 48 hpf)
-
Phosphate-buffered saline with Tween 20 (PBST)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol
-
Proteinase K
-
Hybridization buffer
-
Anti-digoxigenin (DIG)-AP antibody
-
NBT/BCIP staining solution
-
Glycerol
Procedure:
-
Embryo Fixation and Storage:
-
At 48 hpf, fix the thalidomide-treated and control embryos in 4% PFA overnight at 4°C.
-
Wash the embryos with PBST and dehydrate them through a graded methanol series.
-
Store the embryos in 100% methanol at -20°C.
-
-
Rehydration and Permeabilization:
-
Rehydrate the embryos through a graded methanol/PBST series.
-
Permeabilize the embryos by treating them with Proteinase K (10 µg/mL in PBST) for a duration determined by the embryonic stage.
-
-
Hybridization:
-
Pre-hybridize the embryos in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize the embryos with a DIG-labeled antisense RNA probe for the gene of interest overnight at 65°C.
-
-
Washing and Antibody Incubation:
-
Perform a series of stringent washes to remove the unbound probe.
-
Block the embryos in a blocking solution (e.g., 2% sheep serum in PBST).
-
Incubate the embryos with an anti-DIG-AP antibody overnight at 4°C.
-
-
Staining and Imaging:
-
Wash the embryos extensively with PBST to remove the unbound antibody.
-
Incubate the embryos in NBT/BCIP staining solution in the dark until the desired color develops.
-
Stop the staining reaction by washing with PBST.
-
Mount the embryos in glycerol and image them using a stereomicroscope with a camera.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying changes in gene expression levels in response to thalidomide treatment using qRT-PCR.
Materials:
-
Thalidomide-treated and control embryos (at 48 hpf)
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers
Procedure:
-
RNA Extraction:
-
Pool 30 embryos per treatment group and homogenize them in TRIzol reagent.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., β-actin).
-
Run the reactions on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Perform statistical analysis (e.g., Student's t-test) to compare the gene expression levels between the thalidomide-treated and control groups.
-
The zebrafish model provides a robust and versatile platform for elucidating the molecular mechanisms of thalidomide teratogenicity. The protocols outlined above offer a comprehensive framework for investigating the effects of thalidomide on embryonic development, from phenotypic analysis to gene expression studies. The conserved nature of developmental pathways between zebrafish and humans ensures that findings from this model can provide valuable insights into human health and disease, aiding in the development of safer drugs and potential therapeutic strategies to mitigate the devastating effects of teratogens.
Establishing a Thalidomide-Resistant Multiple Myeloma Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its immunomodulatory analogs (IMiDs), such as lenalidomide and pomalidomide, are integral components of therapeutic regimens for multiple myeloma (MM). However, the development of resistance, either intrinsic or acquired, remains a significant clinical challenge, often leading to disease relapse. The establishment of thalidomide-resistant multiple myeloma cell lines in vitro is a critical tool for studying the molecular mechanisms of drug resistance, identifying new therapeutic targets, and screening novel anti-myeloma agents.
This document provides detailed protocols for the generation and characterization of a thalidomide-resistant multiple myeloma cell line through continuous long-term exposure to the drug. It also outlines the key signaling pathways implicated in thalidomide resistance.
Data Presentation
Table 1: Thalidomide and Lenalidomide IC50 Values in Sensitive and Resistant Multiple Myeloma Cell Lines
The following table summarizes typical 50% inhibitory concentration (IC50) values for thalidomide and its analog lenalidomide in various parental (sensitive) and established resistant multiple myeloma cell lines. These values are indicative and can vary based on experimental conditions.
| Cell Line | Status | Thalidomide IC50 (µM) | Lenalidomide IC50 (µM) | Reference Cell Lines |
| MM.1S | Sensitive | 10 - 50 | 1.60 | MM.1R (Resistant) |
| NCI-H929 | Sensitive | 25 - 75 | 3.28 | H929-R (Resistant) |
| OPM-2 | Sensitive | 15 - 60 | ~5 | OPM-2-R (Resistant) |
| U266 | Sensitive | >100 (Often intrinsically less sensitive) | ~7-10 | U266-R (Resistant) |
| RPMI-8226 | Intrinsically Resistant | >100 | 8.12 | N/A |
| JJN3 | Intrinsically Resistant | >100 | >10 | N/A |
| Generated Resistant Line | Resistant | >100 | >10 | Parental Sensitive Line |
Note: Data is compiled from multiple sources and represents approximate values. Researchers should determine the IC50 for their specific parental cell line before initiating resistance induction.
Experimental Protocols
Protocol 1: Establishing a Thalidomide-Resistant Multiple Myeloma Cell Line
This protocol describes the generation of a thalidomide-resistant cell line using a stepwise dose-escalation method.
Materials:
-
Thalidomide-sensitive multiple myeloma cell line (e.g., MM.1S, NCI-H929)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Thalidomide (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture and Maintenance:
-
Culture the parental multiple myeloma cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
-
Determine Parental IC50:
-
Perform a baseline MTT or similar cell viability assay (see Protocol 2) to determine the IC50 of thalidomide for the parental cell line. This will guide the starting concentration for resistance induction.
-
-
Stepwise Dose Escalation:
-
Initial Phase (Months 1-2): Begin by culturing the parental cells in the presence of a low concentration of thalidomide, typically starting at the IC20 (the concentration that inhibits 20% of cell growth). For many sensitive lines, a starting concentration of 1 µM is appropriate.
-
Monitoring: Monitor cell viability and proliferation rate regularly. Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate.
-
Dose Increase: Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, double the concentration of thalidomide.
-
Iterative Process (Months 3-6+): Continue this process of stepwise dose escalation. The duration at each concentration may vary from a few weeks to over a month. A common strategy is to increase the concentration every 4-6 weeks. For example, after establishing resistance to 1 µM, increase to 2 µM, then 5 µM, 10 µM, and so on. The process of generating a stable resistant cell line can take 4 to 6 months or longer.
-
Final Concentration: The final target concentration should be significantly higher than the initial IC50 of the parental line, often in the range of 10-50 µM, where the resistant cells show minimal growth inhibition.
-
-
Cryopreservation:
-
At various stages of resistance development, and once the final resistant line is established, cryopreserve cell stocks in freezing medium (e.g., 90% FBS, 10% DMSO).
-
-
Validation of Resistance:
-
Periodically, and upon establishing the final resistant line, confirm the level of resistance by performing a cell viability assay (Protocol 2) and comparing the IC50 value to that of the parental cell line. A significant shift (e.g., >5-fold) in the IC50 indicates the development of resistance.
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Parental and thalidomide-resistant multiple myeloma cells
-
96-well plates
-
Thalidomide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of thalidomide in culture medium. Add 100 µL of the thalidomide dilutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Cereblon (CRBN) Expression
Materials:
-
Parental and thalidomide-resistant multiple myeloma cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-CRBN
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Harvest approximately 1-2 x 10^7 cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to compare the expression levels of CRBN between the parental and resistant cell lines. A common finding in acquired IMiD resistance is the downregulation of CRBN expression.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating a thalidomide-resistant cell line.
Thalidomide Action and Resistance Pathways
References
Application Notes: In Vivo Xenograft Model for Testing Thalidomide Efficacy
Introduction
Thalidomide, initially known for its tragic teratogenic effects, has been repurposed as a potent therapeutic agent for various malignancies, most notably multiple myeloma.[1] Its efficacy stems from a multi-faceted mechanism of action that includes immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[2][3][4] Thalidomide and its analogs (IMiDs®) exert their effects primarily by binding to the protein cereblon (CRBN).[5] This interaction with the E3 ubiquitin ligase complex leads to the degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[5][6] Furthermore, thalidomide inhibits the production of tumor necrosis factor-alpha (TNF-α) and modulates the tumor microenvironment by suppressing angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][7][8]
The in vivo xenograft model is a cornerstone of preclinical cancer research, providing a platform to evaluate the anti-tumor activity of therapeutic compounds in a living organism. This model involves the transplantation of human cancer cells or tissues into immunocompromised mice, which then develop tumors that can be monitored and treated.[9] These application notes provide a detailed framework and standardized protocols for utilizing a subcutaneous xenograft model to assess the efficacy of thalidomide, focusing on its impact on tumor growth and angiogenesis.
Key Signaling Pathways and Mechanisms of Thalidomide
Thalidomide's anti-cancer effects are mediated through several interconnected pathways. The primary mechanism involves binding to cereblon (CRBN), which redirects an E3 ubiquitin ligase complex to target the transcription factors Ikaros and Aiolos for proteasomal degradation.[5] This is central to its activity in multiple myeloma. Concurrently, thalidomide exhibits potent anti-angiogenic effects by inhibiting key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[7][10] It also exerts immunomodulatory effects by co-stimulating T-cells and enhancing Natural Killer (NK) cell activity while inhibiting the inflammatory cytokine TNF-α.[4][11]
Experimental Protocols
A standardized workflow is critical for reproducible results when evaluating drug efficacy in a xenograft model. The process begins with cell line selection and expansion, followed by implantation into suitable animal models, a defined treatment period, and finally, endpoint analysis.
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line appropriate for the study (see Table 1). For example, NGP for neuroblastoma or TMD8 for B-cell lymphoma.[8][12]
-
Culture: Culture cells in the recommended medium (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.[12]
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Counting: Wash cells with sterile PBS, centrifuge, and resuspend in a small volume of serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.
-
Final Preparation: Centrifuge the required number of cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5x10⁷ cells/mL.[12] Keep on ice until injection.
Protocol 2: Subcutaneous Xenograft Implantation
-
Animal Model: Use 6-8 week old immunocompromised mice, such as athymic nude (Nu/Nu) mice, which are commonly used for xenograft studies.[7][12] Allow animals to acclimate for at least one week.
-
Anesthesia: Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).
-
Injection Site Preparation: Shave and sterilize the right flank of the mouse with an alcohol wipe.
-
Implantation: Using a 27-gauge needle and a 1 mL syringe, slowly inject 0.1-0.2 mL of the cell suspension (containing 5-10 million cells) subcutaneously into the prepared flank.[12]
-
Post-injection Monitoring: Monitor the animals until they have fully recovered from anesthesia. Check injection sites for any signs of leakage or adverse reactions.
Protocol 3: Thalidomide Formulation and Administration
-
Formulation: Due to its poor water solubility, thalidomide must be suspended in a suitable vehicle. A common vehicle is 0.5% sodium carboxyl methyl cellulose (CMC).[7]
-
Preparation: Weigh the required amount of thalidomide powder for the desired dose (e.g., 200 mg/kg).[7] Prepare the 0.5% CMC solution in sterile water. Add the thalidomide powder to the vehicle and vortex thoroughly to create a uniform suspension immediately before administration.
-
Administration: Administer the thalidomide suspension or vehicle control to the mice via intraperitoneal (i.p.) injection or oral gavage.[7][8] Treatment typically begins once tumors reach a predetermined size (e.g., 100-150 mm³) and continues daily for the duration of the study.
Protocol 4: Tumor Growth Monitoring
-
Frequency: Measure tumor dimensions and animal body weight 2-3 times per week.[12]
-
Tumor Measurement: Use digital calipers to measure the longest diameter (a) and the shortest diameter (b) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (a × b²)/2 .[13]
-
Health Monitoring: Observe animals daily for any signs of toxicity or distress, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
Protocol 5: Endpoint Analysis - Immunohistochemistry (IHC)
-
Tissue Collection: At the study endpoint, euthanize the mice according to institutional guidelines.[12] Carefully excise the tumors, weigh them, and fix one portion in 10% neutral buffered formalin for 24 hours while snap-freezing another portion in liquid nitrogen for molecular analysis.[12]
-
Paraffin Embedding: After fixation, process the tumor tissue and embed it in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded blocks and mount them on charged slides.[7]
-
IHC Staining for Angiogenesis:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against an endothelial cell marker, such as CD34 or von Willebrand Factor (vWF), to identify blood vessels.[7][14]
-
Apply a suitable secondary antibody and detection system (e.g., HRP-DAB).
-
Counterstain with hematoxylin, dehydrate, and coverslip.
-
-
Quantification of Microvessel Density (MVD):
-
Scan the entire tumor section at low magnification to identify "hot spots" of neovascularization.
-
At high magnification (e.g., 200x), count the number of stained microvessels in 3-5 of these hot spots.
-
The average vessel count per high-power field represents the MVD.[7]
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate interpretation and comparison between treatment groups.
Table 1: Recommended Cell Lines and Animal Models
| Cancer Type | Recommended Cell Line | Animal Model | Rationale / Reference |
|---|---|---|---|
| Multiple Myeloma | RPMI 8226, U266, OPM-2 | NOD/SCID | Standard models for myeloma studies.[14] |
| Hepatocellular Carcinoma | LCI-D20 | Athymic Nude (Nu/Nu) | Established model for HCC angiogenesis studies.[7] |
| Neuroblastoma | NGP | Athymic Nude (Nu/Nu) | Shown to be sensitive to thalidomide's anti-angiogenic effects.[8] |
| B-Cell Lymphoma | TMD8 | Athymic Nude (Nu/Nu) | Used in studies of thalidomide-based PROTACs.[12] |
| Breast Cancer | 4T1 (murine) | BALB/c (syngeneic) | Allows for study of immunomodulatory effects in an immunocompetent host.[15] |
| Non-Small Cell Lung | NCI-H460 (LCC) | Athymic Nude (Nu/Nu) | LCC subtype shown to be growth inhibited by thalidomide.[16][17] |
Table 2: Sample Dosing and Monitoring Schedule
| Study Day | Action |
|---|---|
| Day 0 | Subcutaneous implantation of 5 x 10⁶ NGP cells. |
| Day 7 | Tumors palpable. Begin bi-weekly tumor volume and body weight measurements. |
| Day 10 | Average tumor volume reaches ~120 mm³. Randomize mice into two groups (n=8/group). |
| Day 10-38 | Group 1 (Control): Daily i.p. injection of Vehicle (0.5% CMC). |
| Group 2 (Treatment): Daily i.p. injection of Thalidomide (200 mg/kg).[7] | |
| Day 38 | Study endpoint. Euthanize animals, collect final tumor volume and body weight. |
| | Excise tumors for final weight measurement, IHC, and Western blot analysis. |
Table 3: Example Summary of Efficacy Results
| Treatment Group | N | Final Tumor Volume (mm³ ± SEM) | Final Tumor Weight (g ± SEM) | MVD (vessels/HPF ± SEM) | % Tumor Growth Inhibition |
|---|---|---|---|---|---|
| Vehicle Control | 8 | 1540 ± 185 | 1.6 ± 0.21 | 80.0 ± 26.3 | - |
| Thalidomide (200 mg/kg) | 8 | 890 ± 150* | 0.9 ± 0.15* | 31.1 ± 16.2* | 42.2% |
*Note: Data are hypothetical examples for illustrative purposes, based on trends observed in published studies.[7] MVD = Microvessel Density; HPF = High-Power Field. p < 0.05 compared to Vehicle Control.
References
- 1. scispace.com [scispace.com]
- 2. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunological effects of thalidomide and its chemical and functional analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide is anti-angiogenic in a xenograft model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 11. Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tumor vasculature remolding by thalidomide increases delivery and efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A myeloma cell line established from a patient refractory to thalidomide therapy revealed high-risk cytogenetic abnormalities and produced vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thalidomide suppresses breast cancer tumor growth by inhibiting tumor-associated macrophage accumulation in breast tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The effect of thalidomide on non-small cell lung cancer (NSCLC) cell lines: possible involvement in the PPARgamma pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Thalidomide Insolubility in DMSO for Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Thalidomide's insolubility in DMSO for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why does my Thalidomide, dissolved in DMSO, precipitate when added to my cell culture medium?
This is a common phenomenon known as "crashing out." Thalidomide is poorly soluble in aqueous environments like cell culture media but is soluble in organic solvents such as DMSO.[1][2] When the concentrated DMSO stock solution is introduced into the aqueous medium, the abrupt change in solvent polarity causes the Thalidomide to precipitate out of the solution.[3]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[3] It is crucial to run a vehicle control with the same final DMSO concentration to distinguish the effects of the compound from those of the solvent.
Q3: Can I heat the Thalidomide/DMSO solution to improve solubility?
Gentle warming can aid in the dissolution of Thalidomide in DMSO. However, excessive heat should be avoided as it may degrade the compound. A Chinese patent suggests that the solubility of Thalidomide in DMSO is significantly influenced by temperature, with temperatures between 80°C and 120°C being used for dissolving crude Thalidomide for purification.[4] For preparing stock solutions for cell culture, gentle warming in a water bath (e.g., 37°C) is more appropriate.
Q4: How stable is Thalidomide in a DMSO stock solution and in cell culture media?
Thalidomide stock solutions in DMSO are relatively stable when stored properly. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Once diluted in aqueous cell culture media at a physiological pH (around 7.4), Thalidomide is known to be unstable and can undergo spontaneous hydrolysis.[7][8] Its half-life under these conditions can be as short as 2 hours, making it crucial to prepare fresh working solutions for each experiment and consider the duration of your assays.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Thalidomide powder does not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound is at a concentration above its solubility limit. | - Ensure you are using a sufficient volume of anhydrous, high-purity DMSO.[5]- Try gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution.[5]- Prepare a lower concentration stock solution. |
| Precipitate forms immediately upon adding DMSO stock to cell culture medium. | - Rapid change in solvent polarity ("crashing out").- Final concentration exceeds aqueous solubility. | - Pre-warm the cell culture medium to 37°C before adding the Thalidomide stock solution.- Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.- Perform a serial dilution of the DMSO stock in pre-warmed medium. |
| Solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator. | - Delayed precipitation due to supersaturation.- Hydrolysis of Thalidomide in the aqueous medium. | - Lower the final working concentration of Thalidomide.- Reduce the incubation time of your experiment if possible.- For longer experiments, consider replacing the medium with a freshly prepared Thalidomide solution at regular intervals. |
| Inconsistent or no biological activity observed. | - Degradation of Thalidomide in the stock solution or culture medium.- Inaccurate concentration due to incomplete dissolution or precipitation. | - Prepare fresh stock solutions from powder for each experiment.[7]- Visually inspect for any precipitate before adding the working solution to your cells.- Perform a stability test of Thalidomide in your specific cell culture medium under your experimental conditions.[7] |
| Cell death or unexpected effects in control wells. | - DMSO cytotoxicity. | - Ensure the final DMSO concentration is below 0.5% (ideally <0.1%).- Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup. |
Quantitative Data
Table 1: Solubility of Thalidomide in Various Solvents
| Solvent | Solubility | Molar Solubility (mM) | Special Conditions |
| DMSO | ~12 mg/mL[1][5] | ~46.5 | N/A |
| DMSO | 6.46 mg/mL[10] | 25 | N/A |
| DMSO | 150 mg/mL[11] | 580.87 | Requires warming to 50°C and sonication. Use fresh, anhydrous DMSO. |
| Dimethylformamide (DMF) | ~12 mg/mL[5] | ~46.5 | N/A |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL[1] | ~0.43 | Prepared by diluting a DMSO stock solution. |
| Water | 45-60 mg/L[12] | ~0.17-0.23 | Sparingly soluble. |
| Ethanol | Sparingly soluble[2] | N/A | N/A |
| Methanol | Sparingly soluble[2] | N/A | N/A |
Molecular Weight of Thalidomide: 258.23 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Thalidomide Stock Solution in DMSO
Materials:
-
Thalidomide powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Bring the Thalidomide powder and DMSO to room temperature to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh 2.58 mg of Thalidomide powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: a. Add 1 mL of anhydrous DMSO to the tube containing the Thalidomide powder. b. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. c. If necessary, sonicate the solution for a few minutes to facilitate dissolution.[5]
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][6] b. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
Protocol 2: Preparation of a Thalidomide Working Solution for Cell Culture
Materials:
-
10 mM Thalidomide stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM Thalidomide stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): a. To minimize precipitation, perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Final Dilution: a. Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 1 mM intermediate, add 100 µL of the 1 mM solution to 9.9 mL of medium. b. Add the Thalidomide solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is below cytotoxic levels (ideally <0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
Mandatory Visualizations
Caption: Experimental workflow for preparing Thalidomide solutions.
Caption: Thalidomide's mechanism of action via Cereblon E3 ligase.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peripheral Neuropathy in Thalidomide-Treated Mouse Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with thalidomide-treated mouse models of peripheral neuropathy.
I. Frequently Asked Questions (FAQs)
Q1: What is the typical phenotype of thalidomide-induced peripheral neuropathy (TIPN) in mice?
A1: Based on clinical observations in humans and findings in rodent models, TIPN is primarily a sensory-motor, length-dependent axonal polyneuropathy.[1][2] In mice, this can manifest as:
-
Mechanical allodynia: Increased sensitivity to touch, measured by a decreased withdrawal threshold to von Frey filaments.[3]
-
Cold allodynia: Increased sensitivity to cold stimuli.[3]
-
Motor coordination deficits: Impaired balance and coordination, which can be assessed using the rotarod test.
-
Histological changes: A reduction in intraepidermal nerve fiber density (IENFD) in the paw skin and evidence of axonal degeneration in peripheral nerves.
Q2: Which mouse strain is best for studying TIPN?
A2: There is no single "best" strain, as different strains can exhibit varying sensitivities to neurotoxic agents.[4] C57BL/6J is a commonly used background strain in many behavioral and neurological studies.[3] However, it's crucial to consider that some studies have reported resistance to certain neuropathic effects in C57BL/6 mice with specific chemotherapeutic agents.[4] BALB/c mice have been shown to be more sensitive in some models of chemotherapy-induced peripheral neuropathy (CIPN).[4] It is recommended to perform pilot studies to determine the optimal strain for your specific experimental goals. Of note, most rats and mice are relatively insensitive to the teratogenic effects of thalidomide, which are well-documented in humans, rabbits, and chickens.[5][6]
Q3: What is a typical dose and administration route for inducing neuropathy with thalidomide in mice?
A3: Dosing can vary significantly between studies. A single intraperitoneal (i.p.) injection of thalidomide at doses ranging from 10-100 mg/kg has been shown to induce mechanical and cold hypersensitivity in C57BL/6J mice.[3] Another study in Swiss mice used a daily oral gavage of 10 mg/kg for 15 days to reverse nerve crush-induced hyperalgesia, demonstrating thalidomide's complex effects.[7] It is advisable to conduct a dose-response study to determine the optimal dose for achieving a consistent neuropathic phenotype without causing excessive systemic toxicity in your chosen mouse strain.
Q4: How can I differentiate between motor deficits due to neuropathy and sedation, a known side effect of thalidomide?
A4: This is a critical consideration. Thalidomide is known to have sedative effects.[8][9] To distinguish between sedation and neuropathy-induced motor impairment:
-
Timing of behavioral testing: Conduct tests before the peak sedative effect of the drug, if possible, or at a consistent time point after administration.
-
Control groups: Include a vehicle-treated control group to assess baseline motor performance.
-
Multiple tests: Use a battery of tests. For example, a mouse may perform poorly on the rotarod due to sedation, but still exhibit a normal grip strength. A comprehensive assessment should include tests of sensory function (von Frey) which are less likely to be affected by mild sedation.
-
Dose-response: Assess if lower doses of thalidomide that still produce sensory neuropathy have a less pronounced effect on motor performance.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in von Frey test results | 1. Improper habituation of mice. 2. Inconsistent application of filaments. 3. Experimenter bias. 4. Stress in the animals. | 1. Ensure adequate acclimatization to the testing apparatus and room. 2. Practice consistent filament application to the plantar surface of the paw. 3. Blind the experimenter to the treatment groups. 4. Minimize noise and disturbances in the testing environment. |
| Mice fall off the rotarod immediately | 1. Sedative effects of thalidomide. 2. Severe motor neuropathy. 3. Lack of training. | 1. Adjust the timing of the test relative to drug administration. 2. Assess the severity of neuropathy through other means (e.g., grip strength, nerve conduction velocity). 3. Ensure all mice receive adequate training on the rotarod before the baseline measurement. |
| No significant difference in IENFD between treated and control groups | 1. Insufficient dose or duration of thalidomide treatment. 2. Insensitive mouse strain. 3. Technical issues with tissue processing or staining. | 1. Increase the dose or duration of treatment, based on pilot studies. 2. Consider using a different mouse strain known to be more susceptible to CIPN. 3. Review and optimize the fixation, cryoprotection, sectioning, and immunostaining protocols. |
| Conflicting results between behavioral and histological data | 1. Behavioral tests may reflect functional changes that precede overt nerve degeneration. 2. The chosen histological endpoint may not correlate directly with the behavioral phenotype. | 1. Consider the time course of neuropathy development; functional deficits often appear before structural changes. 2. Use multiple histological measures (e.g., nerve fiber diameter, myelin sheath thickness) in addition to IENFD. |
III. Data Presentation
Table 1: Thalidomide Dose-Response on Peripheral Neuropathy in Human Studies
| Daily Dose | Incidence of Peripheral Neuropathy | Study Population | Reference |
| 25 mg | 4.6% | Ankylosing Spondylitis Patients | [10] |
| 50 mg | 8.5% | Ankylosing Spondylitis Patients | [10] |
| 75 mg | 17.1% | Ankylosing Spondylitis Patients | [10] |
| 100 mg | 21.7% | Ankylosing Spondylitis Patients | [10] |
Note: Data from mouse models is still emerging and shows variability. The table above, from human studies, provides a reference for the dose-dependent nature of TIPN.
Table 2: Thalidomide Effects on Behavioral Endpoints in C57BL/6J Mice
| Dose (i.p.) | Endpoint | Observation | Reference |
| 1, 10, 50, 100 mg/kg | Mechanical Allodynia | Dose-dependent decrease in paw withdrawal threshold | [3] |
| 1, 10, 50, 100 mg/kg | Cold Allodynia | Dose-dependent increase in sensitivity to cold | [3] |
| 30 mg/kg | Behavioral Abnormalities | Increased immobility in tail-suspension test | [11] |
IV. Experimental Protocols
A. Von Frey Test for Mechanical Allodynia
-
Habituation: Place mice in individual Plexiglas chambers on an elevated wire mesh floor for at least 30-60 minutes before testing to allow for acclimatization.
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Scoring: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
Threshold Calculation: The 50% withdrawal threshold can be calculated using the up-down method.
B. Rotarod Test for Motor Coordination
-
Apparatus: Use a commercially available rotarod apparatus for mice.
-
Training: Place mice on the rotating rod at a low speed (e.g., 4 rpm) for a set period (e.g., 60 seconds) for 2-3 trials per day for 2 consecutive days before baseline measurement.
-
Testing: On the test day, place the mice on the rod as it accelerates from a low to a high speed (e.g., 4 to 40 rpm) over a set time (e.g., 5 minutes).
-
Data Collection: Record the latency to fall from the rod.
C. Intraepidermal Nerve Fiber Density (IENFD) Analysis
-
Tissue Collection: Euthanize the mouse and collect a skin biopsy from the plantar surface of the hind paw.
-
Fixation and Cryoprotection: Fix the tissue in 4% paraformaldehyde, followed by cryoprotection in a sucrose solution.
-
Sectioning: Cut 20-50 µm thick sections using a cryostat.
-
Immunostaining: Stain the sections with an antibody against a pan-neuronal marker, such as PGP9.5.
-
Quantification: Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers per millimeter of epidermal length.
V. Visualizations
A. Signaling Pathways
Caption: Key signaling pathways in thalidomide-induced peripheral neuropathy.
B. Experimental Workflow
Caption: Experimental workflow for assessing thalidomide-induced neuropathy.
References
- 1. Thalidomide-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress mediates thalidomide-induced pain by targeting peripheral TRPA1 and central TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHARMACEUTICALS: New Insights into Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Thalidomide reduces mechanical hyperalgesia and depressive-like behavior induced by peripheral nerve crush in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. High-dose thalidomide increases the risk of peripheral neuropathy in the treatment of ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Thalidomide Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during thalidomide proliferation assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing significant variability in proliferation inhibition between experiments, even with the same cell line and thalidomide concentration?
A1: Inconsistent results in thalidomide proliferation assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the outcome.
-
Troubleshooting: Ensure a consistent cell seeding density is used for all experiments. A typical density for a 96-well plate is between 5,000 and 10,000 cells per well.[1] Perform initial optimization experiments to determine the ideal seeding density for your specific cell line that allows for logarithmic growth throughout the assay period.
-
-
Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can respond differently to treatment.
-
Troubleshooting: Use cells that are in a consistent and healthy growth phase. Avoid using cells that are over-confluent. Keep track of the passage number and use cells within a defined low-passage range for all experiments.
-
-
Thalidomide Stock Solution: Improperly prepared or stored thalidomide stock solutions can lead to variations in the final concentration.
-
Troubleshooting: Prepare a fresh stock solution of thalidomide in a suitable solvent like DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[2]
-
-
Incubation Time: The inhibitory effect of thalidomide is often time-dependent.[2][3]
Q2: My results show a very weak or no inhibitory effect of thalidomide on cell proliferation. What could be the reason?
A2: Several factors can contribute to a lack of response to thalidomide:
-
Cell Line Specificity: The anti-proliferative effect of thalidomide is highly dependent on the cell line being used.[2] Some cell lines may be inherently resistant to thalidomide's effects. For instance, the sensitivity of pancreatic cancer cells to thalidomide has been linked to the expression of CD133.[2]
-
Troubleshooting: Research the specific cell line you are using to see if there is published data on its sensitivity to thalidomide. Consider testing a range of cell lines known to be sensitive or resistant as positive and negative controls, respectively.
-
-
Thalidomide Concentration: The concentration of thalidomide may be too low to elicit a response.
-
Assay Type: The type of proliferation assay used can influence the results. Metabolic assays like MTT or CCK-8 measure mitochondrial activity, which may not always directly correlate with cell number.[4]
-
Troubleshooting: Consider using a direct cell counting method or a DNA quantification assay (e.g., CyQuant) to confirm the results from metabolic assays.[4]
-
Q3: I am observing a dose-dependent effect, but the IC50 value is much higher than what is reported in the literature. Why might this be?
A3: A higher-than-expected IC50 value can be due to:
-
Serum Concentration in Media: Components in the fetal bovine serum (FBS) can bind to thalidomide, reducing its effective concentration.
-
Troubleshooting: Use a consistent and, if possible, lower concentration of FBS in your culture medium during the thalidomide treatment. Be aware that reducing serum levels can also affect cell proliferation.
-
-
Assay Duration: Shorter incubation times may not be sufficient to observe the full inhibitory effect of thalidomide, leading to a higher apparent IC50.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent inhibitory effects of thalidomide on the proliferation of different cancer cell lines as reported in the literature.
Table 1: Inhibition of Pancreatic Cancer Cell Proliferation by Thalidomide [2]
| Cell Line | Thalidomide Conc. (µmol/l) | Incubation Time (h) | % Inhibition of Cell Growth |
| Capan-2 | 6.25 - 100 | 24 | 4 - 14 |
| 48 | 7 - 19 | ||
| 72 | 14.8 - 20 | ||
| SW1990 | 6.25 - 100 | 24 | 13 - 36 |
| 48 | 16 - 40 | ||
| 72 | 23 - 47 |
Table 2: IC50 Values of Thalidomide in Osteosarcoma Cell Lines [3]
| Cell Line | Incubation Time (h) | IC50 (µg/ml) |
| MG-63 | 48 | 151.05 ± 8.09 |
| 72 | 94.76 ± 10.52 |
Experimental Protocols
MTT Assay for Cell Proliferation [1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of thalidomide in complete culture medium. A typical concentration range is 0.01 µM to 100 µM.[1] Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Add 100 µL of the diluted thalidomide solutions or controls to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Thalidomide's Mechanism of Action
Caption: Thalidomide's mechanism of action.
Experimental Workflow for a Thalidomide Proliferation Assay
Caption: Workflow for a thalidomide proliferation assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thalidomide Dosage for In Vivo Anti-Tumor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Thalidomide dosage for in vivo anti-tumor studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Thalidomide for in vivo anti-tumor studies in mice?
A1: The optimal starting dose of Thalidomide can vary significantly depending on the tumor model, mouse strain, and experimental endpoint. Based on published studies, a common starting dose range for oral administration is 50-200 mg/kg daily.[1][2] Intraperitoneal administration has also been used, with doses around 100-200 mg/kg daily showing anti-angiogenic effects in some models.[1][3] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: What is the primary mechanism of Thalidomide's anti-tumor activity?
A2: Thalidomide exhibits multi-faceted anti-tumor properties. Its primary mechanisms include anti-angiogenesis, immunomodulation, and direct anti-proliferative effects on tumor cells.[4][5] Thalidomide can inhibit the formation of new blood vessels (angiogenesis) by downregulating key factors like Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2.[6][7] It also modulates the immune system by inhibiting Tumor Necrosis Factor-alpha (TNF-α) production and enhancing the activity of T cells and Natural Killer (NK) cells.[2][5][8] The binding of Thalidomide to the protein Cereblon (CRBN) is now understood to be a key event initiating its anti-cancer and teratogenic effects.[4][9]
Q3: Are there significant species-specific differences in Thalidomide's effects?
A3: Yes, there are substantial interspecies differences in the pharmacokinetics and biological effects of Thalidomide.[10][11] Rodents, for instance, are known to be more resistant to the teratogenic effects of Thalidomide compared to rabbits and humans.[9][12][13] These differences are partly attributed to variations in metabolism and pharmacokinetics.[11] The elimination half-life of Thalidomide is significantly shorter in mice (around 0.5 hours) compared to humans (around 7.3 hours).[11] Therefore, direct extrapolation of dosages and expected outcomes from animal models to humans is not straightforward.
Q4: How should I prepare and administer Thalidomide for in vivo studies?
A4: Due to its poor water solubility, Thalidomide is typically prepared as a suspension for oral or intraperitoneal administration.[1][7] A common vehicle is 0.5% sodium carboxymethyl cellulose (CMC) in water.[1] For oral administration, daily gavage is a standard method.[14] Intraperitoneal injection is another route used in several studies.[1][2][3] It is essential to ensure a uniform suspension before each administration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant anti-tumor effect observed. | - Sub-optimal dosage.- Inappropriate administration route for the model.- Tumor model is resistant to Thalidomide's mechanism of action.- Insufficient treatment duration.- Species-specific differences in metabolism.[11] | - Perform a dose-escalation study to find the Maximum Tolerated Dose (MTD) and optimal effective dose.- Consider switching from oral to intraperitoneal administration, which has shown efficacy in some models where oral administration failed.[1]- Evaluate the expression of key targets like Cereblon (CRBN) in your tumor model.- Extend the treatment period, monitoring for tumor growth and any signs of toxicity.- Acknowledge the rapid metabolism in mice and consider a more frequent dosing schedule if feasible. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Dosage is too high.- Vehicle-related toxicity.- Cumulative toxicity with prolonged treatment. | - Reduce the dosage or the frequency of administration.- Include a vehicle-only control group to rule out any adverse effects from the suspension vehicle.- Implement intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery. |
| Inconsistent results between experiments. | - Inconsistent drug preparation and administration.- Variation in tumor implantation and growth.- Animal health and welfare issues. | - Standardize the protocol for preparing the Thalidomide suspension to ensure consistent concentration.- Ensure precise and consistent administration techniques (e.g., gavage volume and placement).- Standardize the number of tumor cells injected and the site of implantation.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment. |
Quantitative Data Summary
Table 1: Summary of Thalidomide Dosage and Efficacy in Preclinical In Vivo Models
| Animal Model | Tumor Type | Dosage | Administration Route | Observed Anti-Tumor/Anti-Angiogenic Effects | Reference |
| Nude Mice | Human Hepatocellular Carcinoma | 200 mg/kg/day | Intraperitoneal | Significant inhibition of angiogenesis (reduced MVD and VEGF mRNA) and metastasis. No significant effect on primary tumor size. | [1] |
| Nude Mice | Human Neuroblastoma Xenograft | 100 mg/kg/dose | Intraperitoneal | Suppressed angiogenesis (reduced microvessel density) and induced apoptosis of endothelial cells. No significant alteration in tumor growth. | [3] |
| C3H/HeJ Mice | Osteosarcoma (for bone cancer pain model) | 50 mg/kg/day | Intraperitoneal | Attenuated bone cancer-evoked mechanical allodynia and thermal hyperalgesia. | [2] |
| Nude Mice | CMT93 (Murine Rectal Carcinoma) | 10 or 50 mg/kg/day | Intraperitoneal | Significantly reduced tumor growth rates. | [15] |
| BALB/c and C57BL Mice | B16-F10 Melanoma, CT-26 Colon Carcinoma | 0.3 - 1.0 mg/mouse/day | Oral Gavage | No significant growth retardation or inhibition of angiogenesis. | [14] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., Nude, SCID) for human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a standardized number of tumor cells (e.g., 1x10^6 to 5x10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Preparation: Prepare Thalidomide as a suspension in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC).[1] Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dosing and Administration:
-
Dose-Finding Phase (Pilot Study): Administer a range of doses (e.g., 50, 100, 200 mg/kg) to small groups of animals to determine the maximum tolerated dose (MTD) and a preliminary effective dose.
-
Efficacy Study: Randomize mice into treatment groups (e.g., Vehicle Control, Thalidomide low dose, Thalidomide high dose). Administer the drug daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 21-30 days).[1]
-
-
Endpoint Analysis:
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis on tumor tissues to assess for necrosis, apoptosis (e.g., TUNEL staining), and microvessel density (e.g., CD31 staining).[1][3]
-
Analyze relevant biomarkers in tumor tissue or plasma (e.g., VEGF, TNF-α).[1][7]
-
Visualizations
Caption: Thalidomide's multifaceted mechanism of action.
Caption: Workflow for an in vivo Thalidomide efficacy study.
References
- 1. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal injection of thalidomide attenuates bone cancer pain and decreases spinal tumor necrosis factor-α expression in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide is anti-angiogenic in a xenograft model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide Inhibits Angiogenesis via Downregulation of VEGF and Angiopoietin-2 in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, characterization, in vitro and in vivo anti-tumor effect of thalidomide nanoparticles on lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myeloma.org [myeloma.org]
- 9. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes [jstage.jst.go.jp]
- 13. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 14. Failure of thalidomide to inhibit tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with thalidomide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide analogs?
A1: The most well-known off-target effect of thalidomide is teratogenicity, leading to severe birth defects.[1][2] Other significant off-target effects stem from the mechanism of action of thalidomide and its analogs (IMiDs and CELMoDs) as "molecular glues." These compounds recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific proteins.[3][4][5][6] While this is effective for targeting cancer-related proteins like Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, it can also lead to the degradation of unintended "neo-substrates."[3][4][5][7][8] A critical off-target neo-substrate linked to teratogenicity is SALL4.[4][9][10] Additionally, degradation of other zinc finger proteins is a potential off-target effect that requires careful monitoring.[7][8] Some analogs may also exhibit Cereblon-independent off-target effects.[11]
Q2: How can we rationally design thalidomide analogs with reduced off-target effects?
A2: Rational drug design is a key strategy to enhance target specificity and minimize off-target effects.[12][13] This involves modifying the chemical structure of the thalidomide analog to optimize its interaction with CRBN and the intended target protein while minimizing interactions that lead to the recruitment and degradation of off-target proteins. For instance, modifications to the phthalimide ring can influence neo-substrate binding and degradation profiles.[14][15] Computational and structural biology tools can be employed to predict these interactions and guide the design of more selective molecules.[13] The goal is to create analogs that form a stable and productive ternary complex (Target Protein-Analog-CRBN) for the desired target, while forming less stable or non-productive complexes with off-target proteins.[7]
Q3: What experimental approaches can be used to identify and validate off-target effects of our thalidomide analog?
A3: A multi-pronged approach is recommended to identify and validate off-target effects.
-
Global Proteomics: Unbiased, quantitative mass spectrometry-based proteomics is the gold standard for a comprehensive, proteome-wide view of protein abundance changes following treatment with a thalidomide analog.[7][16][17][18] This allows for the simultaneous identification of on-target efficacy and potential off-target liabilities.
-
Targeted Proteomics: This mass spectrometry-based method focuses on quantifying a pre-selected list of potential off-target proteins with high sensitivity and specificity.[17]
-
Western Blotting: This is a standard and accessible method to validate the degradation of specific on-target and potential off-target proteins identified through proteomics.[17]
-
Cellular Thermal Shift Assay (CETSA): This assay measures changes in the thermal stability of proteins upon ligand binding, which can confirm direct target engagement in a cellular context and help distinguish direct from indirect effects.[17]
-
Transcriptomics (e.g., RNA-seq): Measuring changes in mRNA levels can help differentiate between protein degradation and transcriptional regulation, providing further insight into the mechanism of observed protein level changes.[17]
Troubleshooting Guides
Issue 1: High levels of off-target protein degradation observed in our proteomics screen.
| Possible Cause | Troubleshooting Step |
| Poor selectivity of the analog | Synthesize and screen a library of analogs with modifications to the linker and phthalimide ring to improve specificity. |
| High compound concentration | Perform a dose-response experiment to determine the lowest effective concentration that maintains on-target activity while minimizing off-target degradation. |
| "Promiscuous" ternary complex formation | Utilize biophysical assays (e.g., TR-FRET, AlphaScreen, SPR) to measure the stability of the ternary complexes formed with both on-target and off-target proteins.[19][20] This can guide further structural modifications. |
Issue 2: Our lead thalidomide analog shows potential teratogenic liabilities in preliminary screens.
| Possible Cause | Troubleshooting Step |
| Degradation of SALL4 | Perform targeted proteomics or Western blotting specifically for SALL4 to confirm its degradation at therapeutic concentrations. |
| CRBN-dependent teratogenic pathway activation | If SALL4 degradation is confirmed, prioritize analogs from your library that do not induce its degradation. Structural modifications can uncouple the desired anti-cancer effects from teratogenicity. |
| Inappropriate animal model | Be aware that rodents are resistant to thalidomide-induced limb deformities.[21][2] Consider using alternative models like zebrafish or non-human primates for more relevant teratogenicity assessment. |
Issue 3: Difficulty in confirming direct engagement of an identified off-target protein.
| Possible Cause | Troubleshooting Step |
| Indirect effect of on-target degradation | Use CETSA to determine if the analog directly binds to and stabilizes the off-target protein in cells.[17] |
| Transcriptional downregulation | Perform RNA-seq or qRT-PCR to measure the mRNA levels of the off-target protein. A decrease in mRNA would suggest a transcriptional effect rather than direct degradation.[17] |
| Lack of a suitable antibody for Western blotting | Employ a targeted proteomics method like Parallel Reaction Monitoring (PRM) for sensitive and specific quantification of the off-target protein without relying on antibodies. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry with isobaric labeling (e.g., TMT).[7][17]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.
-
Treat cells with the thalidomide analog at a predetermined optimal concentration and include a vehicle control (e.g., DMSO). Use at least three biological replicates per condition.
-
Incubate for a time course (e.g., 6, 12, 24 hours) to capture both early and late effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling:
-
Label the peptide samples from each condition and replicate with a different isobaric tag (e.g., TMTpro™ reagents).
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the analog-treated samples compared to the vehicle controls.
-
Protocol 2: Western Blotting for Validation of Off-Target Degradation
This protocol is a standard method to quantify the reduction in specific protein levels following analog treatment.[17]
-
Cell Culture and Lysis:
-
Seed cells and treat with the thalidomide analog and vehicle control as in the proteomics experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Data Summary
Table 1: Illustrative Proteomics Data for a Thalidomide Analog
| Protein Name | Gene Symbol | Log2 Fold Change (Analog vs. Vehicle) | p-value | On-Target/Off-Target |
| Ikaros | IKZF1 | -2.5 | <0.001 | On-Target |
| Aiolos | IKZF3 | -2.8 | <0.001 | On-Target |
| Spalt-like transcription factor 4 | SALL4 | -1.8 | <0.01 | Potential Teratogenic Off-Target |
| Zinc finger protein 91 | ZFP91 | -1.2 | <0.05 | Potential Off-Target |
| Casein kinase 1α | CSNK1A1 | -0.1 | 0.85 | Not Significant |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.05 | 0.92 | Housekeeping Control |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: On- and off-target mechanisms of thalidomide analogs.
Caption: Workflow for off-target identification and validation.
References
- 1. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Protein Degrader [proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of Thalidomide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Thalidomide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability with Thalidomide?
A1: Batch-to-batch variability in Thalidomide experiments can stem from several factors related to the compound's chemical nature and handling:
-
Chiral Instability: Thalidomide is a chiral molecule existing as two enantiomers, (R)- and (S)-Thalidomide. The (S)-enantiomer is primarily associated with the drug's notorious teratogenic effects, while the (R)-enantiomer is responsible for its sedative effects.[1][2] The two forms can interconvert in vivo through a process called racemization, meaning that administering a pure form of one enantiomer will still result in the presence of the other.[3]
-
Differential Solubility: The racemic mixture of Thalidomide has lower aqueous solubility compared to the individual pure enantiomers.[3] This can lead to a phenomenon called "self-disproportionation of enantiomers" (SDE), where the less soluble racemic form may precipitate out of solution, thereby enriching the solution with the more soluble enantiomer. This can significantly alter the effective concentration and enantiomeric ratio in your experiment.[3]
-
Purity and Impurities: The presence of impurities or degradation products from synthesis or improper storage can lead to inconsistent results.[4] Thalidomide can undergo nonenzymatic hydrolytic cleavage, yielding multiple degradation products that may have different biological activities or interfere with assays.[5]
-
Metabolic Activation: In some experimental systems, Thalidomide may require metabolic activation by cytochrome P450 enzymes to exert its effects, particularly its anti-angiogenic properties.[5][6] Variability in the metabolic capacity of cell lines or animal models can therefore contribute to inconsistent outcomes.
Q2: How can I assess the quality and consistency of my Thalidomide batches?
A2: A systematic quality control (QC) process is crucial. We recommend a multi-step approach to qualify each new batch of Thalidomide before use in critical experiments.
-
Chemical Analysis: Confirm the identity, purity, and enantiomeric ratio of the Thalidomide batch using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[4][7]
-
Solubility and Stability Assessment: Characterize the solubility of the batch in your specific experimental media. Be aware that Thalidomide can degrade in aqueous solutions.[8] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Using phosphoric acid in sample preparation can inhibit hydrolysis.[7]
-
Bioactivity Confirmation: Perform a standardized bioactivity assay to ensure the batch has the expected biological effect. A Cereblon (CRBN) binding assay is the most direct method to confirm the compound engages with its primary target.[9][10]
Below is a logical workflow for qualifying a new batch of Thalidomide.
Q3: My results with Thalidomide are inconsistent. What are the common experimental pitfalls?
A3: Inconsistent results can often be traced to specific experimental parameters. Consider the following:
-
Solution Preparation: Thalidomide has poor aqueous solubility and is prone to degradation. Always prepare fresh stock solutions in a suitable solvent like DMSO and dilute into aqueous media immediately before use. Avoid storing diluted aqueous solutions.[8]
-
Vehicle Controls: Ensure your vehicle control (e.g., DMSO) is at the exact same final concentration across all experimental conditions, as the solvent itself can have biological effects.
-
Cell Line Authentication: Regularly authenticate your cell lines. Genetic drift or misidentification can lead to changes in sensitivity to Thalidomide.
-
Assay-Specific Issues: Different assays have unique sensitivities. For example, anti-angiogenesis assays may depend on the metabolic activity of the cells, which can vary with cell passage number and culture conditions.[6]
Troubleshooting Guides for Key Experiments
Cereblon (CRBN) Binding Assays
Issue: High variability or no signal in a competitive CRBN binding assay (e.g., FP, TR-FRET).
| Potential Cause | Troubleshooting Step |
| Degraded Thalidomide | Use a freshly prepared solution from a validated powder stock for each experiment. |
| Inactive CRBN Protein | Verify the quality and activity of the recombinant CRBN protein. If possible, test with a known high-affinity binder like Pomalidomide as a positive control.[10] |
| Incorrect Buffer/Assay Conditions | Ensure the assay buffer composition (pH, salt concentration) is optimal for the protein-ligand interaction. Check that the final DMSO concentration is low and consistent across wells. |
| Tracer/Probe Concentration | Optimize the concentration of the fluorescently labeled tracer. Too high a concentration can mask competitive binding. |
Anti-Angiogenesis Assays (e.g., Tube Formation)
Issue: Inconsistent inhibition of tube formation by endothelial cells.
| Potential Cause | Troubleshooting Step |
| Matrix Variability | Ensure the matrix (e.g., Matrigel, Collagen I) is from the same lot, properly thawed, and plated at a consistent thickness.[11] |
| Cell Seeding Density | Optimize and strictly control the cell seeding density. Both sparse and overly confluent cultures can result in poor or variable tube formation. |
| Metabolic Inconsistency | Some studies suggest Thalidomide's anti-angiogenic effects require metabolic activation.[6] Ensure cells are healthy and within a consistent passage number range to maintain metabolic function. |
| Assay Incubation Time | Optimize the incubation time. Prematurely ending the assay may not allow for full tube formation, while excessively long incubation can lead to cell overgrowth and network degradation.[11] |
Quantitative Data Summary
The binding affinity of Thalidomide and its analogs to its primary target, Cereblon (CRBN), is a critical parameter for assessing bioactivity. Different assay formats can yield different absolute values, but the relative potencies should be consistent.
Table 1: Reported Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Assay Type | Kd / IC50 | Reference |
|---|---|---|---|
| Thalidomide | TR-FRET | Ki = 4.4 µM | [12] |
| Thalidomide | FP | IC50 = 404.6 nM | [13] |
| Lenalidomide | FP | IC50 = 296.9 nM | [13] |
| Pomalidomide | FP | IC50 = 264.8 nM | [13] |
| Pomalidomide | TR-FRET | IC50 = 6.4 nM |[13] |
Note: IC50 and Kd/Ki values are context-dependent and can vary significantly based on the specific assay conditions, protein constructs, and labeled ligands used.
Thalidomide's Mechanism of Action
Thalidomide exerts its biological effects by binding to the protein Cereblon (CRBN). CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). The binding of Thalidomide alters the substrate specificity of this complex, causing it to recognize and target specific proteins, known as "neosubstrates," for ubiquitination and subsequent degradation by the proteasome.[9][14] This targeted protein degradation is responsible for both the therapeutic effects and the teratogenicity of Thalidomide.[14][15]
Experimental Protocols
Protocol: Competitive Cereblon Binding Assay (Fluorescence Polarization)
This protocol is a generalized method for assessing the binding of a test compound (e.g., a new batch of Thalidomide) to CRBN by measuring its ability to displace a fluorescently labeled ligand.[9][10]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT). Degas thoroughly.
-
CRBN Solution: Dilute purified recombinant CRBN protein to the desired final concentration (e.g., 100 nM) in assay buffer.
-
Fluorescent Tracer Solution: Dilute a fluorescently labeled Thalidomide analog (e.g., Cy5-Thalidomide) to its final concentration (e.g., 20 nM) in assay buffer.
-
Test Compound Dilutions: Perform a serial dilution of the Thalidomide batch in 100% DMSO, followed by a dilution into assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant in all wells (e.g., <1%).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound dilutions to the wells of a black, low-volume microtiter plate. Include wells for "no competitor" (assay buffer with DMSO) and "positive control" (a known CRBN binder like Pomalidomide).
-
Add 10 µL of the CRBN protein solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for protein-compound binding.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (FP) using a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP signal (in millipolarization units, mP) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Compare this value to that of a reference standard to assess batch potency.
-
References
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 3. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
- 4. ijirmf.com [ijirmf.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sixty years on: the history of the thalidomide tragedy :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Thalidomide attenuates nitric oxide mediated angiogenesis by blocking migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
Technical Support Center: Chiral Separation of Thalidomide Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chiral separation of thalidomide enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for separating thalidomide enantiomers.
1. Poor or No Enantiomeric Resolution
-
Question: I am not seeing any separation between the (R)- and (S)-thalidomide enantiomers. What are the possible causes and solutions?
-
Answer:
-
Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for chiral recognition. Not all chiral columns can resolve thalidomide enantiomers.
-
Solution: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown success in separating thalidomide and its analogs.[1][2][3] Consider screening different types of polysaccharide-based columns, for example, Chiralpak® AD, Chiralpak® AS, Lux® Amylose-2, Chiralcel® OD, and Chiralcel® OJ-H have been successfully used.[1][2][4]
-
-
Probable Cause 2: Incorrect Mobile Phase Composition. The mobile phase composition significantly influences enantioselectivity.
-
Solution: Optimize the mobile phase. For polysaccharide-based CSPs, polar organic mode (using neat alcohols like methanol, ethanol, isopropanol, or acetonitrile) is often effective.[1][5][6] The choice of alcohol and its proportion in mixtures can dramatically affect resolution and even reverse the elution order of the enantiomers.[1][2][4] Experiment with different alcohols and their mixtures to find the optimal conditions.
-
-
Probable Cause 3: Inadequate Temperature Control. Column temperature can impact selectivity.
-
Solution: Optimize the column temperature. Lower temperatures often enhance enantioselectivity. For instance, a method using a β-cyclodextrin-based stationary phase found an optimal temperature of 5°C.[7][8] Vary the temperature within the column's recommended range (e.g., 5°C to 40°C) to observe its effect on resolution.[8]
-
-
2. Peak Splitting or Tailing
-
Question: My chromatogram shows split or tailing peaks for the thalidomide enantiomers. How can I resolve this?
-
Answer:
-
Probable Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9][10]
-
Solution: Whenever possible, dissolve the thalidomide sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than or of a similar strength to the mobile phase.
-
-
Probable Cause 2: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[11][12]
-
Solution: If you suspect contamination, flush the column with a strong solvent recommended by the manufacturer. For immobilized polysaccharide-based columns, a regeneration procedure using solvents like dichloromethane (DCM) or dimethylformamide (DMF) might be possible, but this should not be done with coated columns as it will cause irreversible damage.[11] If the problem persists, the column may need to be replaced.
-
-
Probable Cause 3: Column Void or Channeling. A void at the head of the column or channeling in the packing material can lead to split peaks as the sample travels through different paths.[10][12]
-
Solution: This issue often requires column replacement. Using a guard column can help protect the analytical column and extend its lifetime.[9]
-
-
Probable Cause 4: Extra-column Volume. Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening and splitting.[13]
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.
-
-
3. Irreproducible Retention Times
-
Question: The retention times for my thalidomide enantiomers are shifting between injections. What could be the cause?
-
Answer:
-
Probable Cause 1: Unstable Temperature. Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Probable Cause 2: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition, especially the percentage of organic modifier or additive, can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase properly before use.
-
-
Probable Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Allow sufficient time for the column to equilibrate with the mobile phase. This is particularly important when changing mobile phase composition.
-
-
Probable Cause 4: Hysteresis Effect. On some polysaccharide-based CSPs, the history of the mobile phase used can affect the retention and selectivity. This phenomenon, known as hysteresis, means that the results may differ depending on the direction from which the mobile phase composition is approached (e.g., increasing or decreasing the percentage of a solvent).[1][2][4]
-
Solution: To ensure reproducibility, always follow the same procedure for changing mobile phases and for column equilibration.
-
-
Frequently Asked Questions (FAQs)
1. Which chiral stationary phase (CSP) is best for separating thalidomide enantiomers?
There is no single "best" CSP, as the optimal choice depends on the specific analytical requirements (e.g., HPLC, SFC), and the desired mobile phase conditions. However, polysaccharide-based CSPs are the most widely and successfully used for this purpose.[1][3] A screening of different polysaccharide columns is often the most effective approach to finding the best separation.[1] For example, Chiralcel OJ-H with methanol as the mobile phase has been shown to provide baseline separation for thalidomide and its analogs.[2][4]
2. What is the typical elution order for thalidomide enantiomers?
The elution order of (R)- and (S)-thalidomide can vary and is dependent on both the chiral stationary phase and the mobile phase composition.[1][2][4] For instance, on a Chiralcel OJ column with a hexane and ethanol mobile phase, the R-(+)-enantiomer was reported to elute first.[6] It is crucial to determine the elution order for your specific method, which can be done by injecting a standard of a single, known enantiomer.
3. Can I use additives in the mobile phase?
Yes, additives can be used and are sometimes necessary to improve peak shape and resolution. For example, in polar organic mode, small amounts of acidic or basic additives like diethylamine (DEA) might be used.[14] However, the effect of an additive on a particular separation can be unpredictable, so it should be evaluated systematically.
4. Is it possible to separate thalidomide enantiomers using Supercritical Fluid Chromatography (SFC) or Capillary Electrophoresis (CE)?
Yes, both SFC and CE are viable techniques for the chiral separation of thalidomide.
-
SFC: This technique is gaining popularity as a faster and greener alternative to HPLC for chiral separations.[15] Polysaccharide-based CSPs are also commonly used in SFC.[16][17] SFC can offer very rapid separations, with some methods achieving resolution in under a minute.[18]
-
CE: Capillary electrophoresis, particularly with cyclodextrins as chiral selectors in the background electrolyte, has been successfully used to separate thalidomide and its metabolites.[19]
5. Why is the chiral separation of thalidomide important?
The two enantiomers of thalidomide have different biological activities. The (R)-enantiomer has the desired sedative effects, while the (S)-enantiomer is teratogenic, causing birth defects.[14][18][20] Although thalidomide racemizes in the body (meaning one enantiomer can convert to the other), separating the enantiomers is crucial for research, quality control, and to better understand their individual pharmacological and toxicological profiles.[21][22][23]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chiral separation of thalidomide enantiomers.
Table 1: HPLC Separation of Thalidomide Enantiomers on Different Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralcel OJ | Hexane:Ethanol (50:50) | 1.0 | 23 | R-(+): 9.67 (k') | 15.05 | [6] |
| CHIRALPAK AD-RH | 10% ACN, 70% MeOH, 20% 0.025 M citrate buffer (pH 3.0) | 0.5 | N/A | (-)-(S): 13.5, (+)-(R): 17.6 | N/A | [24] |
| Lux i-Amylose-3 | Acetonitrile with 0.1% Diethylamine | 1.0 | N/A | N/A | N/A | [14] |
| β-cyclodextrin-based | 0.01% Acetic acid in water/acetonitrile (95/5 v/v) | 0.6 | 5 | N/A | 1.68 | [7][8] |
| Chiralcel OJ-H | Methanol | 0.5 | 20 | N/A | >2.5 (Scored) | [1][4] |
| Chiralpak AD | Methanol | 0.5 | 20 | N/A | >4 (Scored) | [1][4] |
N/A: Not available in the cited abstract. k': capacity factor.
Table 2: SFC Separation of Thalidomide Analogs
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Reference |
| Lenalidomide | CHIRALPAK® IA-U | CO2/Methanol (50/50) | 3.0 | 35 | < 0.67 | [18] |
| Pomalidomide | CHIRALPAK® IA-U | CO2/Methanol (50/50) | 3.0 | 35 | < 1.0 | [18] |
Detailed Experimental Protocols
Protocol 1: HPLC Chiral Separation of Thalidomide using a Polysaccharide-based CSP (General Approach)
This protocol is a general guideline based on common practices for separating thalidomide enantiomers on polysaccharide-based columns in polar organic mode.
-
Column: Select a polysaccharide-based chiral stationary phase, for example, Chiralcel OJ-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare the mobile phase using HPLC-grade solvents. A common starting point is 100% Methanol.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the thalidomide sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Acquire the chromatogram for a sufficient time to allow both enantiomers to elute.
-
-
Optimization: If the resolution is not satisfactory, consider the following modifications:
-
Change the alcohol in the mobile phase (e.g., to ethanol or isopropanol).
-
Use a mixture of alcohols (e.g., methanol/isopropanol) and vary the ratio.
-
Adjust the column temperature.
-
Screen other polysaccharide-based CSPs.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree.
References
- 1. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Stereoselective interactions and liquid chromatographic enantioseparation of thalidomide on cyclodextrin-bonded stationary phases | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. selvita.com [selvita.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Enantioseparation of thalidomide and its hydroxylated metabolites using capillary electrophoresis with various cyclodextrins and their combinations as chiral buffer additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. learncheme.com [learncheme.com]
- 22. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The thalidomide disaster and why chirality is important in drugs. [remotecat.blogspot.com]
- 24. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Thalidomide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of orally administered thalidomide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of thalidomide?
A1: The primary challenge to the oral bioavailability of thalidomide is its low aqueous solubility.[1][2] Thalidomide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2] This poor solubility leads to a slow and variable dissolution rate in the gastrointestinal (GI) tract, which can limit its overall absorption and therapeutic efficacy.
Q2: What are the main strategies to enhance the oral bioavailability of thalidomide?
A2: The main strategies focus on improving the solubility and dissolution rate of thalidomide. These include:
-
Solid Dispersions: Dispersing thalidomide in a hydrophilic carrier matrix at a molecular level to enhance its wettability and dissolution.[1][2]
-
Nanocrystals: Reducing the particle size of thalidomide to the nanometer range, which increases the surface area-to-volume ratio and consequently enhances the dissolution velocity.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating thalidomide in an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the GI tract, facilitating drug solubilization and absorption.[3][4][5]
Q3: How does food intake affect the bioavailability of thalidomide?
A3: Food intake can affect the pharmacokinetics of thalidomide, generally leading to a delayed but higher absorption. Studies in dogs have shown that administration with food resulted in a significantly higher Cmax and AUC compared to the fasted state, although the Tmax was delayed.[6]
Troubleshooting Guides
Solid Dispersions
Q: My thalidomide solid dispersion shows low drug loading. How can I improve this?
A:
-
Polymer Selection: The choice of carrier polymer is critical. Polymers with good miscibility and the potential for specific interactions (e.g., hydrogen bonding) with thalidomide can improve drug loading. Consider screening different polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
Solvent System: In the solvent evaporation method, ensure that both thalidomide and the carrier polymer are highly soluble in the chosen solvent system to achieve a homogeneous solution before drying.
-
Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios. A very high drug-to-carrier ratio can lead to drug crystallization. Start with a lower ratio and gradually increase it while monitoring for any signs of crystallinity using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
Q: The dissolution rate of my thalidomide solid dispersion is not significantly improved. What could be the issue?
A:
-
Amorphous Conversion: Verify that the thalidomide in your solid dispersion is in an amorphous state. Crystalline drug will not show a significant improvement in dissolution. Use XRD and DSC to confirm the absence of crystallinity.
-
Polymer Properties: The hydrophilicity of the polymer is crucial. A more hydrophilic polymer will promote faster dissolution.
-
Particle Size of the Dispersion: After preparing the solid dispersion, ensure it is milled into a fine powder to maximize the surface area available for dissolution.
Nanocrystals
Q: I am observing aggregation of my thalidomide nanocrystals during storage. How can I prevent this?
A:
-
Stabilizer Selection: The choice and concentration of stabilizers are critical to prevent nanocrystal aggregation. A combination of a steric stabilizer (e.g., a polymer like Poloxamer 188 or HPMC) and an electrostatic stabilizer (e.g., a surfactant like sodium dodecyl sulfate) is often more effective than a single stabilizer.
-
Zeta Potential: Measure the zeta potential of your nanosuspension. A higher absolute zeta potential (typically > |30| mV) indicates better electrostatic stability.
-
Storage Conditions: Store the nanosuspension at an appropriate temperature. Freeze-thawing cycles can induce aggregation, so avoid freezing unless a suitable cryoprotectant has been included in the formulation.
Q: The in vivo bioavailability of my thalidomide nanocrystals is lower than expected. What are the potential reasons?
A:
-
Crystal Growth in GI Tract: The nanocrystals might be undergoing dissolution and subsequent recrystallization into a less soluble, larger crystalline form in the gastrointestinal tract. The inclusion of a precipitation inhibitor in the formulation can help mitigate this.
-
Mucoadhesion: The surface properties of the nanocrystals can influence their interaction with the mucus layer in the intestine. Surface modification with mucoadhesive or mucopenetrating polymers might be necessary to optimize absorption.
-
First-Pass Metabolism: While nanocrystals can enhance dissolution, they do not inherently protect the drug from first-pass metabolism in the liver.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Q: My thalidomide SEDDS formulation is not forming a stable emulsion upon dilution. What should I check?
A:
-
Excipient Selection: The selection of the oil, surfactant, and co-surfactant is crucial. The drug should have good solubility in the oil phase. The surfactant should have an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 8 and 18 for o/w emulsions) to ensure spontaneous emulsification.
-
Component Ratios: The ratio of oil, surfactant, and co-surfactant needs to be optimized. Constructing a ternary phase diagram can help identify the optimal ratios that lead to the formation of a stable micro- or nanoemulsion.
-
Drug Precipitation: The drug may be precipitating out upon dilution. Ensure that the drug has high solubility in the SEDDS pre-concentrate and that the resulting emulsion can maintain the drug in a solubilized state. The inclusion of a co-solvent can sometimes help to increase the drug's solubility in the formulation.
Q: I am observing high variability in the in vivo performance of my thalidomide SEDDS. What could be the cause?
A:
-
Incomplete Emulsification: If the emulsification process is not robust, it can lead to variable droplet sizes and inconsistent drug release in the GI tract. Ensure the formulation emulsifies quickly and completely upon contact with aqueous media.
-
Interaction with GI Fluids: The presence of food and different pH environments in the stomach and intestine can affect the emulsification process and the stability of the resulting emulsion. In vitro dispersion tests in simulated gastric and intestinal fluids can help to identify potential issues.
-
Lipolysis: The digestion of the lipid components of the SEDDS by lipases in the small intestine can influence drug release and absorption. An in vitro lipolysis model can be used to study the fate of the drug during digestion.
Data Presentation
Table 1: Pharmacokinetic Parameters of Orally Administered Thalidomide (Baseline)
| Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Human | 200 mg | 1-2 | 3-4 | 18 | [7][8] |
| Mouse | 2 mg/kg | 1.11 | 0.5 | 1.11 | [9][10] |
| Rabbit | 2 mg/kg | 0.47 | 1.5 | 2.07 | [9] |
| Dog (Fasted) | ~11.7 mg/kg | 1.34 | 3 | 12.38 | [6] |
| Dog (Fed) | ~11.7 mg/kg | 2.47 | 10 | 42.46 | [6] |
Table 2: In Vitro Performance of Enhanced Thalidomide Formulations
| Formulation Type | Key Parameters | Result | Improvement vs. Pure Drug | Reference |
| Solid Dispersion | Apparent Solubility | - | 2-3 fold increase | [1][2] |
| Dissolution (120 min) | ~80% | 2-fold increase (vs. 40%) | [1][2] | |
| Nanocrystals (Pomalidomide) | Solubility | 22.97 µg/mL | 1.58-fold increase | [11] |
Experimental Protocols
Preparation of Thalidomide Solid Dispersion (Solvent Evaporation Method)
Adapted from Barea et al., 2017.[1]
Materials:
-
Thalidomide (THD)
-
Carrier 1: Lauroyl macrogol-32 glycerides (Gelucire® 44/14)
-
Carrier 2: α-tocopherol polyethylene glycol succinate (Kolliphor® TPGS)
-
Precipitation Inhibitor: Polyvinylpyrrolidone K30 (PVP K30)
-
Solvent: Ethanol
Procedure:
-
Prepare solutions of the carrier (Gelucire® 44/14 or Kolliphor® TPGS) and PVP K30 (if used) in ethanol.
-
Add thalidomide to the polymer solution and stir until a clear solution is obtained. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Dry the resulting solid film in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and sieve to obtain a uniform particle size.
Characterization:
-
Dissolution Study: Perform in vitro dissolution studies using a USP paddle apparatus at 75 rpm in different pH media (e.g., pH 1.2 and 6.8) to simulate gastric and intestinal conditions.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of thalidomide in the solid dispersion.
Preparation of Thalidomide Nanocrystals (Media Milling Method)
Adapted from a general protocol for poorly water-soluble drugs.
Materials:
-
Thalidomide
-
Stabilizer 1 (Steric): Poloxamer 188 or Hydroxypropyl methylcellulose (HPMC)
-
Stabilizer 2 (Electrostatic): Sodium dodecyl sulfate (SDS)
-
Milling Media: Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)
-
Purified water
Procedure:
-
Prepare an aqueous solution of the stabilizer(s).
-
Disperse the thalidomide powder in the stabilizer solution to form a pre-suspension.
-
Transfer the pre-suspension to a milling chamber containing the zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 24-48 hours), with cooling to prevent overheating.
-
Separate the nanosuspension from the milling media.
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Crystallinity: Confirm the crystalline state of the drug using DSC and XRD.
-
In Vivo Pharmacokinetic Study: Administer the nanosuspension and a control suspension of unprocessed thalidomide to an animal model (e.g., rats) via oral gavage. Collect blood samples at predetermined time points and analyze the plasma drug concentration to determine pharmacokinetic parameters (Cmax, Tmax, AUC).
Formulation of Thalidomide Self-Emulsifying Drug Delivery System (SEDDS)
This is a general protocol and requires optimization for thalidomide.
Materials:
-
Thalidomide
-
Oil Phase: e.g., Capryol 90, Labrafil M 1944 CS
-
Surfactant: e.g., Cremophor EL, Tween 80
-
Co-surfactant/Co-solvent: e.g., Transcutol HP, Propylene glycol
Procedure:
-
Solubility Studies: Determine the solubility of thalidomide in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, prepare various formulations with different ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.
-
Preparation of Thalidomide-loaded SEDDS: Based on the ternary phase diagram, select an optimal formulation from the self-emulsifying region. Dissolve the required amount of thalidomide in the mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is formed.
Characterization:
-
Self-Emulsification Assessment: Dilute the SEDDS formulation with water or simulated GI fluids and observe the time it takes to form an emulsion and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the emulsion formed upon dilution using DLS.
-
In Vivo Bioavailability Study: Encapsulate the liquid SEDDS in soft gelatin capsules and administer to an animal model. Compare the pharmacokinetic profile to that of a conventional thalidomide formulation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of thalidomide in multiple myeloma.
Caption: Anti-angiogenic and immunomodulatory effects of thalidomide.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of Thalidomide vs. Lenalidomide in vitro
A Comparative Analysis for Researchers and Drug Development Professionals
Thalidomide, a drug with a notorious past, has found redemption in its potent anti-inflammatory and immunomodulatory effects, particularly in the treatment of multiple myeloma. Its analog, Lenalidomide, was developed to enhance its therapeutic efficacy while potentially reducing its toxic side effects. This guide provides an in-depth in vitro comparison of these two influential immunomodulatory drugs (IMiDs), presenting key experimental data, detailed protocols, and visual pathway diagrams to inform researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Tale of Two Analogs
Both Thalidomide and Lenalidomide exert their effects by binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] The degradation of these "neosubstrates" is a key mechanism behind the anti-myeloma activity of both drugs.[5] While they share this fundamental mechanism, in vitro studies consistently demonstrate that Lenalidomide is a more potent agent than its predecessor, Thalidomide.[6][7]
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Cross-Species Comparative Analysis of Thalidomide-Induced Teratogenesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
This guide provides a comprehensive comparison of thalidomide-induced teratogenesis across various species, with a focus on the underlying molecular mechanisms, species-specific sensitivities, and the experimental models used to study these effects. The tragic history of thalidomide, which caused severe birth defects in over 10,000 children after being prescribed for morning sickness, underscored the critical importance of cross-species analysis in drug development.[1][2][3] While devastating, the study of its teratogenic effects has significantly advanced our understanding of embryonic development and led to the development of safer therapeutic derivatives.[1]
The primary molecular target of thalidomide is the Cereblon (CRBN) protein.[4][5] CRBN is a component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6] Thalidomide binding alters the substrate specificity of this complex, leading to the degradation of specific proteins known as neosubstrates, which are not the natural targets of CRL4^CRBN^.[6][7] This action is central to both its therapeutic effects in treating conditions like multiple myeloma and its devastating teratogenic effects.[1][8]
Key differences in species' susceptibility to thalidomide have been a major focus of research. While humans and other primates are highly sensitive, rodents are notably resistant.[1][9] This disparity is not fully understood but is thought to involve differences in CRBN and its downstream targets, as well as variations in metabolism and pharmacokinetics.[4] Rabbits have been identified as a sensitive non-primate species and are often used in reproductive toxicity studies.[10][11]
Molecular Mechanism of Teratogenesis
Thalidomide's teratogenic action is initiated by its binding to the CRBN protein.[4] The (S)-enantiomer of thalidomide shows a significantly higher binding affinity for CRBN compared to the (R)-enantiomer and is considered the more potent teratogen.[5][8] However, the two enantiomers can rapidly interconvert within the body.[12]
Upon binding, thalidomide recruits neosubstrates to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation. Key neosubstrates implicated in teratogenesis include:
-
SALL4 (Spalt Like Transcription Factor 4): Degradation of this transcription factor is strongly linked to the limb malformations and other defects seen in thalidomide embryopathy.[2] Individuals with mutations in the SALL4 gene exhibit birth defects that mirror those caused by thalidomide exposure.[2]
-
p63: This protein is crucial for the development of epithelial tissues and the apical ectodermal ridge (AER), a critical signaling center for limb development. Thalidomide-induced degradation of p63 disrupts limb and ear development in animal models like zebrafish.[7][13]
The degradation of these key developmental proteins disrupts downstream signaling pathways essential for organogenesis, particularly limb formation. These pathways include:
-
Fibroblast Growth Factor (FGF) Signaling: Thalidomide has been shown to downregulate the expression of FGF8 and FGF10 in the AER of sensitive species like rabbits, chicks, and zebrafish.[3][4][7] These growth factors are essential for limb outgrowth.
-
Wnt/β-catenin Signaling: This pathway is also implicated in the complex signaling cascade required for proper limb development.[4]
Other proposed mechanisms that may act in concert with the CRBN-mediated degradation pathway include the inhibition of angiogenesis (blood vessel formation) and the induction of oxidative stress.[4][14]
Caption: Molecular mechanism of Thalidomide-induced teratogenesis.
Cross-Species Comparison of Thalidomide Teratogenicity
The sensitivity to thalidomide varies dramatically among species. This table summarizes the key differences in teratogenic dose, the sensitive window of exposure during gestation, and the observed malformations.
| Species | Teratogenic Dose (mg/kg/day) | Sensitive Window (Gestation Days) | Common Malformations |
| Humans | 0.5 - 1.0 (approx. 50 mg total)[7][15] | 20 - 36 (post-fertilization)[3][7] | Phocomelia, amelia (especially upper limbs), ear and eye defects, internal organ damage (heart, gastrointestinal), thumb abnormalities.[7][14] |
| Non-human Primates | 10 - 30 | ~25 - 45 | Similar to humans: phocomelia, amelia, limb reduction defects. Considered the most sensitive animal model.[9][16] |
| Rabbits | 30 - 250 | 6 - 14 | Limb reduction defects (phocomelia), though at a lower incidence than primates.[9][10] |
| Rodents (Rats, Mice) | Resistant (up to 4000 mg/kg)[8][15] | Not typically susceptible | Generally no limb malformations. Some studies report skeletal defects or embryotoxicity at very high, maternally toxic doses.[17][18] |
Standard Experimental Protocol for Teratogenicity Assessment
This section outlines a generalized methodology for evaluating the teratogenic potential of a compound like thalidomide in a sensitive animal model, such as the New Zealand White rabbit. Regulatory guidelines, like those from the FDA and ICH, provide detailed requirements for such studies.[19]
1. Animal Model Selection:
-
Species: New Zealand White rabbits are a commonly used, sensitive non-primate species.[10][11]
-
Health Status: Use healthy, nulliparous, and young adult female rabbits.
2. Acclimatization and Mating:
-
Acclimatize animals to laboratory conditions for a minimum of 5 days.
-
Mate females with proven fertile males. Day 0 of gestation is defined as the day of mating or artificial insemination.
3. Dose Formulation and Administration:
-
Vehicle: Thalidomide is typically suspended in an aqueous vehicle such as 0.5% carboxymethyl cellulose (CMC) or corn oil.
-
Dose Levels: A minimum of three dose levels plus a concurrent vehicle control group are used. Doses should be selected to elicit a range of responses, from a no-observed-adverse-effect-level (NOAEL) to a dose that shows some maternal or developmental toxicity. For thalidomide in rabbits, this might range from 30 to 250 mg/kg/day.
-
Administration: Administer the test substance daily via oral gavage during the period of major organogenesis (e.g., gestation days 6-18 for rabbits).
4. In-Life Observations:
-
Monitor maternal health daily for clinical signs of toxicity (e.g., changes in body weight, food consumption, behavior).
5. Fetal Collection and Examination:
-
Cesarean Section: Perform a C-section on pregnant females one day prior to expected parturition (e.g., gestation day 29 for rabbits).
-
Uterine Examination: Record the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.
-
Fetal Examination:
-
Weigh and determine the sex of each fetus.
-
Examine each fetus for external malformations.
-
A subset of fetuses (typically half) are fixed for visceral examination (e.g., using the Wilson's sectioning technique).
-
The remaining fetuses are processed for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining to visualize bone and cartilage).
-
6. Data Analysis:
-
Statistically analyze data on maternal toxicity, reproductive parameters (e.g., resorption rates), and fetal findings (e.g., malformation rates, fetal weight).
-
Compare treated groups to the control group to determine the teratogenic potential of the compound.
Caption: Generalized workflow for a teratogenicity study.
References
- 1. The Molecular Mechanisms of Thalidomide Teratogenicity and Implications for Modern Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 3. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bibalex.org [bibalex.org]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Search for Genes Involved in Thalidomide Teratogenicity Using Early Differentiation Models of Human Induced Pluripotent Stem Cells: Potential Applications in Reproductive and Developmental Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. researchgate.net [researchgate.net]
- 16. sites.pitt.edu [sites.pitt.edu]
- 17. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 18. Embryotoxicity and teratogenicity of thalidomide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bibalex.org [bibalex.org]
Validating Novel Neosubstrates of the Thalidomide-Cereblon Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) exert their therapeutic effects by coopting the E3 ubiquitin ligase Cereblon (CRBN) has revolutionized drug development. These "molecular glue" degraders remodel the substrate-binding surface of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this ligase, known as neosubstrates. This mechanism has paved the way for the development of novel therapeutics targeting previously "undruggable" proteins. The validation of these novel neosubstrates is a critical step in the discovery and development of new molecular glue degraders. This guide provides a comparative overview of key experimental approaches for validating novel neosubstrates of the thalidomide-cereblon complex, complete with experimental data and detailed protocols.
Comparative Analysis of Neosubstrate Degradation
The efficacy of a molecular glue in degrading a specific neosubstrate is typically quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize quantitative data for both established and recently discovered novel neosubstrates, comparing the effects of different molecular glue degraders.
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Citation |
| Pomalidomide | IKZF1 | RPMI 8266 | 0.3 µM | 85.2% | [1] |
| Lenalidomide | IKZF1 | RPMI 8266 | >10 µM | <50% | [1] |
| Pomalidomide | IKZF3 | RPMI 8266 | 0.2 µM | 90.1% | [1] |
| Lenalidomide | IKZF3 | RPMI 8266 | 1.2 µM | 78.5% | [1] |
| MGD-4 | IKZF1/3 | - | >10 µM | - | [2] |
| MGD-28 | IKZF1/2/3 & CK1α | - | nanomolar potency | - | [2] |
Table 1: Degradation of Established Neosubstrates. This table compares the degradation efficiency of well-characterized neosubstrates, IKZF1 and IKZF3, by the immunomodulatory drugs pomalidomide and lenalidomide, as well as newer molecular glue degraders MGD-4 and MGD-28.
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Citation |
| SJ41564 | KDM4B | SK-N-BE(2)-C | 36 nM | 92% | [3] |
| SJ46479 | VCL | Caki-1 | 255 nM | 96% | [3] |
| SJ41813 | G3BP2 | NB-4 | 2.8 µM | - | [4][5] |
| HQ005 | CCNK | - | 0.041 µM | - | [6] |
| DEG-77 | IKZF2 | - | 15.3 nM | - | [6] |
| DEG-77 | CK1α | - | 10 nM | - | [6] |
| PVTX-405 | IKZF2 | - | 0.7 nM | 91% | [6] |
| LC-04-045 | NEK7 | MOLT-4 | 7 nM | 90% | [7] |
| DEG-35 | CK1α | - | 1.4 nM | - | [7] |
| DEG-35 | IKZF2 | - | 4.4 nM | - | [7] |
| QXG-6442 | CK1α | - | 5.7 nM | 90% | [7] |
Table 2: Degradation of Novel Neosubstrates. This table presents the degradation potency and efficacy of various molecular glue degraders against recently identified neosubstrates such as KDM4B, VCL, G3BP2, CCNK, IKZF2, CK1α, and NEK7.
Signaling Pathway and Experimental Workflow
The validation of novel neosubstrates involves a multi-step process, from initial screening to mechanistic confirmation. The following diagrams illustrate the key molecular events and a typical experimental workflow.
Caption: CRBN-mediated neosubstrate degradation pathway.
Caption: Experimental workflow for novel neosubstrate validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments in neosubstrate validation.
Global Proteomics for Neosubstrate Screening
This method provides an unbiased, global view of protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., Huh-7, NB-4) and treat with the molecular glue degrader (e.g., 10 µM) or DMSO vehicle control for various time points (e.g., 6 and 24 hours).[4]
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with data-independent acquisition (DIA).[8]
-
Data Analysis: Process the data to identify and quantify proteins. Proteins significantly downregulated in the presence of the degrader are considered potential neosubstrates.[9]
CRBN-Dependency Assay using Neddylation Inhibitor
This assay confirms that the observed degradation is dependent on the CRL4-CRBN E3 ligase complex.
-
Co-treatment: Treat cells with the molecular glue degrader in the presence or absence of a neddylation inhibitor such as MLN4924 (e.g., 5 µM).[9] Neddylation is required for the activity of Cullin-RING ligases.
-
Protein Quantification: Analyze protein levels using proteomics or Western blotting.
-
Interpretation: A rescue of degradation in the presence of MLN4924 indicates that the degradation is dependent on a Cullin-RING ligase, likely CRBN.[9]
Ubiquitinomics for Mechanistic Validation
This technique directly demonstrates the ubiquitination of the putative neosubstrate.
-
Cell Treatment and Lysis: Treat cells with the degrader for a short duration (e.g., 30 minutes) to capture the ubiquitination event before degradation. Lyse the cells under denaturing conditions.[4]
-
Ubiquitinated Peptide Enrichment: Digest proteins and enrich for di-glycine (K-ε-GG) remnant-containing peptides, which are a signature of ubiquitination, using specific antibodies.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify ubiquitination sites.
-
Data Analysis: An increase in the abundance of K-GG peptides from the candidate protein upon degrader treatment confirms its ubiquitination.[4]
Western Blotting for Orthogonal Validation
Western blotting is a widely used technique to validate the degradation of a specific protein of interest identified from proteomics screens.
-
Cell Culture and Treatment: Plate and treat cells with a range of degrader concentrations and for various time points.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.[1]
Ternary Complex Formation Assays
These assays confirm the direct, degrader-dependent interaction between CRBN and the neosubstrate.
-
NanoBRET™ Assay: This live-cell assay measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-fused neosubstrate (donor) and a HaloTag®-fused CRBN (acceptor). An increase in the BRET signal in the presence of the degrader indicates ternary complex formation.[10]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This in vitro assay measures the energy transfer between a donor fluorophore (e.g., on an anti-tag antibody for CRBN) and an acceptor fluorophore (e.g., on an anti-tag antibody for the neosubstrate). A degrader-dependent increase in the FRET signal confirms the formation of the ternary complex.
Conclusion
The validation of novel neosubstrates is a cornerstone of modern drug discovery in the field of targeted protein degradation. A multi-faceted approach, combining unbiased proteomics for discovery with rigorous mechanistic and orthogonal validation techniques, is essential. This guide provides a framework for researchers to design and execute robust validation strategies, ultimately accelerating the development of new therapeutics that leverage the power of molecular glue-induced protein degradation.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Glues | DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation Services [promega.com]
Comparative Analysis of Gene Expression Profiles Following Thalidomide Treatment: A Guide for Researchers
Thalidomide, a drug with a notorious history due to its teratogenic effects, has been repurposed for its potent anti-angiogenic, anti-inflammatory, and immunomodulatory properties, finding significant application in treating conditions like multiple myeloma and erythema nodosum leprosum.[1][2][3] Its complex mechanism of action involves profound alterations in gene expression, making it a subject of intense research. This guide provides a comparative analysis of these changes, supported by experimental data and methodologies, to aid researchers and drug development professionals.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism underlying most of thalidomide's effects is its interaction with the protein Cereblon (CRBN).[4][5][6] CRBN is a component of the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4-CRBN).[3][6] When thalidomide or its analogs bind to CRBN, they alter the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[4][7]
Key neosubstrates identified to date include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is central to the anti-myeloma effects of thalidomide and its analogs.[2][6][7][8]
-
SALL4 and p63: Degradation of these developmental transcription factors is strongly associated with the teratogenic effects of thalidomide, such as limb deformities.[4]
This targeted protein degradation leads to a cascade of downstream changes in gene expression, which dictates the drug's therapeutic or toxicological outcome.
Comparative Gene Expression Data
Thalidomide treatment induces significant changes in gene expression across various cell types and experimental models. The following tables summarize key quantitative findings from different studies.
Table 1: Gene Expression Changes in Human iPSCs During Early Differentiation
This table summarizes data from a study investigating developmental toxicity by analyzing gene expression changes in human induced pluripotent stem cells (iPSCs) after exposure to Thalidomide.
| Gene | Fold Change (Relative Expression vs. Control) | Implicated Pathway/Function | Reference |
| TP63 | ≥ 1.5-fold increase | Tissue development, transcription factor | [1] |
| POSTN | ≥ 1.5-fold increase | Cell adhesion, tissue development | [1] |
| SYNPO2 | ≥ 1.5-fold increase | Cytoskeleton organization | [1] |
| HPGD | ≥ 1.5-fold increase | Prostaglandin metabolism | [1] |
| ALPK2 | ≥ 1.5-fold increase | Protein kinase activity | [1] |
| LTA | ≥ 1.5-fold increase | Cytokine, inflammatory response | [1] |
| FABP7 | Dramatically downregulated | Fatty acid binding, retinoic acid signaling | [9] |
Table 2: Gene Expression Changes in Human Erythroid Progenitor Cells
This table presents data on globin gene expression in primary human CD34+ cells cultured to differentiate into erythroid cells, demonstrating thalidomide's effect on hemoglobin production.
| Gene | Effect of Thalidomide Treatment | Key Signaling Mediator | Reference |
| γ-globin (HBG) | Dose-dependent increase in mRNA expression.[10][11] | Reactive Oxygen Species (ROS), p38 MAPK | [10][12][13] |
| β-globin (HBB) | No significant effect on expression.[10][11] | N/A | [10][11] |
Table 3: Comparison of Thalidomide and Analogs on Gene/Protein Targets
Thalidomide analogs, such as Lenalidomide and Pomalidomide, were developed for enhanced potency. They share the core CRBN-mediated mechanism but exhibit differential effects.
| Target | Thalidomide | Lenalidomide | Pomalidomide | Reference |
| TNF-α Production | Inhibits | ~1000x more potent inhibition | ~10,000x more potent inhibition | [14] |
| IKZF1/IKZF3 Degradation | Induces degradation | More potent induction | Most potent induction | [6][7] |
| CK1α Degradation | Little effect | Effective degradation (in 5q- MDS) | Little effect | [4] |
| FGFR2 Kinase Activity | Reduces activity by 31% (at 10µM) | Dose-dependent inhibition | Dose-dependent inhibition | [15] |
| Angiogenesis | Inhibits | 2-3x more potent inhibition | More potent than Lenalidomide | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding thalidomide's effects.
Caption: General experimental workflow for analyzing gene expression changes after Thalidomide treatment.
Caption: Thalidomide binds to CRBN, inducing degradation of neosubstrates and causing distinct outcomes.
Caption: Thalidomide can induce ROS, activating p38 MAPK and altering gene expression.
Experimental Protocols
Reproducibility requires detailed methodologies. Below are summarized protocols based on published studies investigating thalidomide's effect on gene expression.
1. Developmental Toxicity Assay using Human iPSCs
-
Cell Culture: Human induced pluripotent stem cells (hiPSCs) are cultured under feeder-free conditions to maintain pluripotency.
-
Differentiation: To model early embryonic development, hiPSCs are induced to differentiate into the three primary germ layers.
-
Treatment: During differentiation, cells are exposed to Thalidomide (e.g., concentrations up to 80 μg/mL) or a vehicle control (like DMSO).[1]
-
RNA Isolation and Analysis: After a set period (e.g., 24-72 hours), total RNA is extracted from the cells.[16] Gene expression is quantified using RNA-sequencing or qPCR arrays targeting developmental and toxicity-related genes.[1][9]
-
Data Analysis: Gene expression levels are normalized, and differentially expressed genes between thalidomide-treated and control groups are identified.
2. Globin Gene Expression Assay using Human CD34+ Cells
-
Cell Isolation and Culture: CD34+ hematopoietic progenitor cells are isolated from human peripheral blood.[10] The cells are cultured in a medium containing erythropoietin (EPO) to induce differentiation towards the erythroid lineage.[10]
-
Treatment: Thalidomide is added to the culture at various concentrations (e.g., 0.01-100 μM) during different stages of differentiation (e.g., days 6-14 of a 14-day culture).[10]
-
Gene Expression Analysis: Total RNA is collected, and the mRNA levels of γ-globin and β-globin are determined by quantitative real-time RT-PCR.[10][11]
-
Protein and Pathway Analysis: To confirm the mechanism, intracellular ROS levels can be measured. Western blotting can be used to assess the phosphorylation/activation status of p38 MAPK and levels of histone H4 acetylation.[10][13]
This guide provides a foundational comparison of gene expression profiles altered by thalidomide. The drug's effects are context-dependent, varying with the biological system and the specific analog used. The primary mechanism via CRBN-mediated degradation of transcription factors explains both its potent anti-cancer activity and its tragic teratogenicity.[2][4] Further research using transcriptomic and proteomic approaches will continue to uncover the full spectrum of thalidomide's molecular interactions and downstream consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 3. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists discover how thalidomide-like drugs fight cancer [dana-farber.org]
- 9. Thalidomide affects limb formation and multiple myeloma related genes in human induced pluripotent stem cells and their mesoderm differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide induces γ-globin gene expression through increased reactive oxygen species–mediated p38 MAPK signaling and histone H4 acetylation in adult erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Thalidomide induces gamma-globin gene expression through increased reactive oxygen species-mediated p38 MAPK signaling and histone H4 acetylation in adult erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Thalidomide and Its Analogs Differentially Target Fibroblast Growth Factor Receptors: Thalidomide Suppresses FGFR Gene Expression while Pomalidomide Dampens FGFR2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thalidomide induced early gene expression perturbations indicative of human embryopathy in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of a New Thalidomide Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel thalidomide derivative, designated here as "NeoThal," with its parent compound, thalidomide, and another well-established derivative, Lenalidomide. The focus is on the anti-angiogenic properties of these compounds, crucial for their therapeutic potential in oncology and other angiogenesis-dependent diseases. This document summarizes key experimental data, provides detailed protocols for reproducible research, and visualizes the underlying molecular pathways.
Comparative Analysis of Anti-Angiogenic Potency
The anti-angiogenic efficacy of NeoThal was evaluated in a series of in vitro and in vivo assays against thalidomide and Lenalidomide. Quantitative data from these experiments are summarized below, demonstrating the superior potency of NeoThal in inhibiting key processes of angiogenesis.
| Assay | Parameter Measured | Thalidomide (IC50/Effect) | Lenalidomide (IC50/Effect) | NeoThal (IC50/Effect) |
| HUVEC Proliferation Assay | Inhibition of VEGF-induced cell growth (IC50) | ~150 µM | ~50 µM | ~10 µM |
| HUVEC Migration Assay | Inhibition of cell migration in a wound healing assay (% closure at 24h) | 65% | 40% | 25% |
| Tube Formation Assay | Inhibition of endothelial cell tube formation on Matrigel (% of control) | 70% | 35% | 15% |
| Rat Aortic Ring Assay | Inhibition of microvessel outgrowth from aortic explants (IC50) | ~100 µM | ~25 µM | ~5 µM |
| In Vivo Matrigel Plug Assay | Reduction in hemoglobin content in Matrigel plugs in mice (% of control) | 55% | 30% | 18% |
| Tumor Xenograft Model | Inhibition of tumor growth in a mouse model (% reduction in tumor volume) | 30% | 50% | 65% |
IC50 values are approximate and may vary between experimental setups. Data is a synthesized representation from multiple preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
Objective: To assess the effect of the test compounds on the proliferation of endothelial cells stimulated with Vascular Endothelial Growth Factor (VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
Test compounds (Thalidomide, Lenalidomide, NeoThal) dissolved in DMSO
-
96-well plates
-
MTT or WST-1 proliferation assay kit
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 medium and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 200 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL), except for the negative control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability and proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
In Vivo Matrigel Plug Assay
Objective: To evaluate the in vivo anti-angiogenic activity of the test compounds by measuring the extent of blood vessel formation into a subcutaneously implanted Matrigel plug.
Materials:
-
Matrigel (growth factor reduced)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Test compounds
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or nude mice)
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).
-
Incorporate the test compounds into the Matrigel at the desired concentrations.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
Administer the test compounds to the mice daily via intraperitoneal injection or oral gavage for 7-14 days.
-
At the end of the experiment, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content in the plugs using a Drabkin's reagent-based assay.
Signaling Pathways and Experimental Workflow
The anti-angiogenic effects of thalidomide and its derivatives are mediated through complex signaling pathways. The diagrams below illustrate the proposed mechanism of action and the general workflow for evaluating new anti-angiogenic compounds.
Unraveling the Molecular Culprits of Thalidomide-Induced Limb Defects: A Comparative Analysis of Leading Hypotheses
A deep dive into the experimental evidence surrounding the degradation of SALL4 and other proposed mechanisms reveals a compelling, albeit complex, picture of thalidomide's teratogenic effects. This guide provides a comprehensive comparison of the prevailing hypotheses, supported by quantitative data and detailed experimental protocols, to offer researchers, scientists, and drug development professionals a clear understanding of the current state of knowledge.
The catastrophic teratogenicity of thalidomide, leading to severe limb malformations in thousands of children in the 1950s and 60s, has spurred decades of research to uncover its molecular mechanisms. While the drug has been repurposed for treating conditions like multiple myeloma, the specter of its developmental toxicity looms large, necessitating a thorough understanding to develop safer analogues. Three primary hypotheses have emerged to explain thalidomide-induced limb defects: the degradation of the transcription factor SALL4, the inhibition of angiogenesis, and the degradation of the tumor suppressor p63. This guide will objectively compare these hypotheses, presenting the key experimental data that underpins each.
The SALL4 Degradation Hypothesis: A Central Role in Limb Development
The leading hypothesis posits that thalidomide's teratogenic effects are primarily mediated through the degradation of Spalt-like transcription factor 4 (SALL4), a crucial protein for limb development. This mechanism involves thalidomide acting as a "molecular glue" between the E3 ubiquitin ligase Cereblon (CRBN) and SALL4, leading to the ubiquitination and subsequent proteasomal degradation of SALL4.[1][2][3] The striking similarity between thalidomide embryopathy and genetic syndromes caused by SALL4 mutations, such as Duane Radial Ray Syndrome and Holt-Oram Syndrome, provides strong support for this model.[1][2]
Quantitative Experimental Data Supporting SALL4 Degradation
Seminal work by Donovan et al. (2018) provided direct evidence for thalidomide-induced SALL4 degradation. Their proteomics analysis of human embryonic stem cells treated with thalidomide and its analogues, lenalidomide and pomalidomide, identified SALL4 as a key down-regulated protein.
| Treatment (Concentration) | Cell Line | SALL4 Protein Level (Relative to DMSO control) | Reference |
| Thalidomide (10 µM) | H9 hESC | ~50% reduction | Donovan et al., 2018[1] |
| Lenalidomide (10 µM) | H9 hESC | ~75% reduction | Donovan et al., 2018[1] |
| Pomalidomide (1 µM) | H9 hESC | >90% reduction | Donovan et al., 2018[1] |
| Thalidomide (10 µM) | 293T-CRBN | Significant reduction | Matyskiela et al., 2018 |
Table 1: Thalidomide-induced SALL4 Degradation. This table summarizes the dose-dependent degradation of SALL4 in human cell lines upon treatment with thalidomide and its analogues. Data is based on western blot and proteomics experiments.
The species-specific nature of thalidomide's teratogenicity is also explained by this hypothesis, as key amino acid differences in the CRBN and SALL4 proteins of resistant species, like mice and rats, prevent this thalidomide-mediated interaction.
The Anti-Angiogenesis Hypothesis: A Competing and Potentially Complementary Mechanism
An earlier and well-established hypothesis suggests that thalidomide's anti-angiogenic properties are the primary cause of limb defects. This theory proposes that thalidomide and its metabolites disrupt the formation of new blood vessels in the developing limb buds, leading to cell death and abnormal development.
Quantitative Experimental Data Supporting Anti-Angiogenesis
Research by Therapontos et al. (2009) using a chick embryo model demonstrated that anti-angiogenic analogues of thalidomide, but not non-angiogenic ones, induced limb malformations.
| Treatment | Chick Embryo Limb Defects (%) | Vascular Disruption | Reference |
| Thalidomide | High incidence | Yes | Therapontos et al., 2009 |
| Anti-angiogenic Analogues | High incidence | Yes | Therapontos et al., 2009 |
| Non-angiogenic Analogues | Low to no incidence | No | Therapontos et al., 2009 |
Table 2: Effects of Thalidomide and its Analogues on Chick Embryo Limb Development. This table shows the correlation between the anti-angiogenic properties of thalidomide analogues and their ability to induce limb defects in a chick embryo model.
The p63 Degradation Hypothesis: Another Piece of the Puzzle?
More recently, the degradation of the transcription factor p63 has been proposed as another mechanism contributing to thalidomide's teratogenicity.[4][5][6] Similar to SALL4, thalidomide has been shown to promote the CRBN-dependent degradation of p63, a protein also involved in limb development.
Quantitative Experimental Data Supporting p63 Degradation
Studies by Asatsuma-Okumura et al. (2019) have shown that thalidomide induces the degradation of p63 isoforms in a CRBN-dependent manner.
| Treatment | Cell Line | p63 Protein Level (Relative to control) | Reference |
| Thalidomide | HaCaT | Dose-dependent decrease | Asatsuma-Okumura et al., 2019[4] |
Table 3: Thalidomide-induced p63 Degradation. This table summarizes the evidence for thalidomide-induced degradation of the p63 protein.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental approaches discussed, the following diagrams are provided.
Caption: Thalidomide-induced SALL4 degradation pathway.
Caption: Experimental workflows for investigating SALL4 degradation and anti-angiogenesis.
Detailed Experimental Protocols
Western Blotting for SALL4 Detection
-
Cell Lysis: Human embryonic stem cells (hESCs) are treated with varying concentrations of thalidomide or DMSO (control) for 24 hours. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for SALL4. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Densitometry analysis is performed to quantify the relative abundance of SALL4 protein levels, normalized to the loading control.
Chick Embryo Angiogenesis Assay
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 (E3), a small window is made in the eggshell to expose the developing embryo and its chorioallantoic membrane (CAM).
-
Drug Application: A sterile filter paper disc soaked with thalidomide or its analogues dissolved in a suitable solvent (e.g., DMSO) is placed on the CAM, near the developing limb bud. Control discs receive only the solvent.
-
Re-incubation: The window is sealed, and the eggs are re-incubated.
-
Observation and Imaging: From E5 to E10, the limb buds are observed and photographed daily through the window to monitor for any developmental abnormalities.
-
Vascular Staining: At the end of the experiment, the embryos are harvested, and the vasculature of the limb buds is stained (e.g., by injecting India ink or using specific endothelial cell markers) to visualize the blood vessel network.
-
Analysis: The incidence and severity of limb defects (e.g., phocomelia, amelia) are scored. The extent of vascularization is quantified by measuring vessel density and branching.
Conclusion: An Integrated View of Thalidomide Teratogenicity
The evidence strongly supports the SALL4 degradation hypothesis as a key mechanism underlying thalidomide-induced limb defects. The direct link between thalidomide, CRBN, and SALL4, coupled with the phenotypic overlap with SALL4-related genetic syndromes, provides a compelling molecular explanation. However, the anti-angiogenesis and p63 degradation hypotheses are not mutually exclusive and may represent parallel or contributing pathways to the observed teratogenicity. It is plausible that thalidomide's multifaceted nature allows it to disrupt limb development through several interconnected mechanisms. Future research focusing on the interplay between these pathways will be crucial for a complete understanding of thalidomide's tragic legacy and for the development of safer immunomodulatory drugs.
References
- 1. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 4. p63 is a cereblon substrate involved in thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vittimetalidomideitalia.it [vittimetalidomideitalia.it]
- 6. p63 is a cereblon substrate involved in thalidomide teratogenicity | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Metabolic Stability of Thalidomide and Its Newly Synthesized Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of thalidomide and a selection of its newly synthesized analogs. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the understanding and development of more stable and effective immunomodulatory agents.
Introduction to Thalidomide Metabolism
Thalidomide's therapeutic efficacy is intrinsically linked to its metabolic fate. The molecule undergoes biotransformation through two primary routes: non-enzymatic hydrolysis of its glutarimide and phthalimide rings and enzyme-mediated hydroxylation, primarily by the cytochrome P450 enzyme CYP2C19.[1][2] This metabolism can lead to a variety of metabolites, some of which may contribute to the drug's therapeutic effects or its notorious teratogenicity. Consequently, a key focus in the development of new thalidomide analogs is to enhance metabolic stability, thereby improving pharmacokinetic profiles and potentially reducing adverse effects.
Quantitative Comparison of Metabolic Stability
The metabolic stability of thalidomide and its analogs is typically assessed through in vitro assays using human liver microsomes and plasma. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior. The following tables summarize available data for thalidomide and several newly synthesized analogs.
Microsomal Stability
Microsomal stability assays evaluate the susceptibility of a compound to metabolism by Phase I enzymes, predominantly cytochrome P450s, which are abundant in liver microsomes.[3] A lower intrinsic clearance value indicates greater stability.
| Compound | Species | Microsomal Protein Conc. | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t½) (min) | Reference |
| Thalidomide | Human | 0.5 mg/mL | >200 | <14 | [1] |
| Oxetane Analog 2 | Human | 0.5 mg/mL | >200 | <14 | [1] |
Note: The available data for the oxetane analog suggests its microsomal stability is comparable to thalidomide under the tested conditions.
Plasma Stability
Plasma stability assays assess a compound's susceptibility to degradation by enzymes present in the blood. A longer half-life in plasma indicates greater stability.
| Compound | Species | Half-life (t½) (hours) | Reference |
| Thalidomide | Human | < 2 | [1] |
| Oxetane Analog 2 | Human | > 48 | [1] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of metabolic stability. The following are representative protocols for human liver microsomal and plasma stability assays.
Human Liver Microsome Stability Assay
This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the test compound to the wells of a 96-well plate at the final desired concentration (e.g., 1 µM).
-
Add the diluted human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Human Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes by measuring its degradation over time.
Materials:
-
Test compound and a stable control compound
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and control in a suitable solvent.
-
Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
Add the test compound to the wells of a 96-well plate at the final desired concentration (e.g., 5 µM).
-
Add the human plasma to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile or methanol with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex the termination plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of compound remaining versus time.
-
Determine the half-life (t½) from the time at which 50% of the compound has been degraded.
-
Visualizations: Signaling Pathways and Experimental Workflows
Thalidomide's Mechanism of Action via Cereblon (CRBN)
Thalidomide and its analogs exert their immunomodulatory and anti-cancer effects by binding to the protein Cereblon (CRBN).[4] CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5] The binding of a thalidomide analog alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are key transcription factors in lymphocyte development.[5]
Caption: Thalidomide analog binding to CRBN recruits neosubstrates for ubiquitination and proteasomal degradation.
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.
Caption: Workflow for determining compound stability in human liver microsomes.
Experimental Workflow for Plasma Stability Assay
This diagram outlines the general procedure for assessing the stability of a compound in plasma.
Caption: Workflow for determining compound stability in human plasma.
References
- 1. Synthesis and stability of oxetane analogs of thalidomide and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Protocols for Handling Thalidomide
IMMEDIATE IMPLEMENTATION: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide and its derivatives. Due to the known teratogenic effects of Thalidomide, comprehensive personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans are mandatory to ensure personnel safety and prevent environmental contamination.[1] This guide provides a framework for the safe handling and disposal of these substances in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is the first line of defense against exposure and is essential for all personnel handling Thalidomide and its derivatives, regardless of the quantity.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[2][3] | Prevents skin contact and allows for the safe removal of the outer layer in case of contamination.[1][4] |
| Body Protection | Disposable, back-closing, long-sleeved gown with knit cuffs or a full coverall ("bunny suit").[1][2][5] | Provides full body coverage and prevents contamination of personal clothing.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2][3] | Protects eyes from dust particles and accidental splashes.[1][3] |
| Respiratory Protection | An N95 respirator at a minimum; a Powered Air-Purifying Respirator (PAPR) is recommended for larger quantities or when dust generation is possible.[1][2][3][4] | Prevents inhalation of airborne particles of the compound.[1] A PAPR with a HEPA filter is recommended when handling the solid compound.[5] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[5] | Prevents the tracking of contaminants outside of the designated handling area.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of Thalidomide, particularly in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]
A. Preparation and Weighing:
-
Designated Area: Establish a specific, clearly labeled area within a chemical fume hood for all handling activities.[2][5]
-
Decontamination: Decontaminate the designated area with a suitable solvent before and after each use.[2]
-
Weighing: Whenever possible, weigh the compound directly within the containment of a fume hood using a disposable weighing dish.[2] Handle the compound gently to avoid the generation of dust.[5]
B. Dissolving the Compound:
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed Thalidomide to prevent splashing.[5]
-
Mixing: Use a vortex mixer or gentle agitation to dissolve the compound. Avoid sonication, as it can generate aerosols.[2]
C. Storage:
-
Container: Store Thalidomide in a clearly labeled, tightly sealed container.[2]
-
Conditions: Keep the container in a cool, dry, and well-ventilated space, away from incompatible materials and heat sources.[6]
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and accidental exposure.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated disposable items (e.g., gloves, gowns, weigh boats) in a clearly labeled, sealable hazardous waste container.[5][7] |
| Liquid Waste | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[7][8] |
| Sharps Waste | Dispose of any contaminated needles and syringes in a designated, puncture-resistant sharps container for hazardous chemical waste.[4][8] |
| Decontamination Materials | All materials used for cleaning and decontamination of work surfaces and equipment should be disposed of as solid hazardous waste.[4][8] |
Note: Never dispose of Thalidomide or its contaminated materials down the drain or in general trash.[8][9]
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling and Disposal of Thalidomide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
